1-(4-Octylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-octylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARQDIVXKVBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065116 | |
| Record name | Ethanone, 1-(4-octylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-56-7 | |
| Record name | p-Octylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-octylphenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Octylacetophenone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168987 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-octylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(4-octylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Octylphenyl)ethanone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Octylphenyl)ethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activity of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and an octyl group. Its long alkyl chain imparts significant lipophilicity to the molecule.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 4'-Octylacetophenone, p-Octylacetophenone | |
| CAS Number | 10541-56-7 | [1][2] |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molar Mass | 232.36 g/mol | [1] |
| Appearance | Low melting colorless to light yellow solid, aromatic odor | [3] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 152-153 °C at 1 mmHg | [1] |
| Density | 0.919 g/cm³ | [1] |
| Flash Point | 143 °C (289 °F) (estimated) | [4] |
| Vapor Pressure | 8.38 x 10⁻⁵ mmHg at 25 °C (estimated) | |
| Solubility | Insoluble in water; Soluble in alcohol | [4] |
| Refractive Index | 1.4970 (estimate) |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
Octylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension.
-
After the addition of acetyl chloride is complete, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure: The crude product is dissolved in a minimum amount of the initial mobile phase and loaded onto the column. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.
Recrystallization:
-
Solvent System: A mixture of ethanol and water or hexane and ethyl acetate can be effective.
-
Procedure: The purified product from column chromatography is dissolved in a minimum amount of the hot solvent system. The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.9 (d) | Doublet | 2H | Protons ortho to acetyl group |
| Aromatic Protons | ~7.2 (d) | Doublet | 2H | Protons meta to acetyl group |
| Methylene Protons | ~2.6 (t) | Triplet | 2H | -CH₂- attached to the phenyl ring |
| Acetyl Protons | ~2.5 (s) | Singlet | 3H | -C(O)CH₃ |
| Methylene Protons | ~1.6 (m) | Multiplet | 2H | -CH₂- adjacent to the benzylic CH₂ |
| Methylene Protons | ~1.3 (m) | Multiplet | 10H | -(CH₂)₅- |
| Methyl Protons | ~0.9 (t) | Triplet | 3H | Terminal -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~198 | C=O |
| Aromatic Carbon | ~149 | C-C(O)CH₃ |
| Aromatic Carbon | ~135 | C-CH₂- |
| Aromatic Carbons | ~129 | CH (ortho to acetyl) |
| Aromatic Carbons | ~128 | CH (meta to acetyl) |
| Methylene Carbon | ~36 | -CH₂- attached to the phenyl ring |
| Methylene Carbons | ~32, 31.5, 29.5, 29 | -(CH₂)₆- |
| Acetyl Carbon | ~27 | -C(O)CH₃ |
| Methyl Carbon | ~23 | Terminal -CH₂-CH₃ |
| Methyl Carbon | ~14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, 1580, 1470 | Medium | Aromatic C=C stretch |
| ~830 | Strong | p-Disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 232 | [M]⁺ (Molecular ion) |
| 217 | [M - CH₃]⁺ |
| 133 | [M - C₇H₁₅]⁺ (Benzylic cleavage) |
| 119 | [C₈H₇O]⁺ |
| 43 | [CH₃CO]⁺ |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, due to its structural similarity to other alkylphenols, particularly 4-octylphenol, it is plausible to hypothesize that it may exhibit similar biological effects. Alkylphenols are known endocrine-disrupting chemicals (EDCs) that can mimic the action of estrogen.
Postulated Estrogenic Activity
4-Octylphenol has been shown to possess estrogenic activity by binding to the estrogen receptor (ER).[5][6] This interaction can trigger a cascade of cellular events normally initiated by estradiol. Given the structural resemblance, this compound may also act as an ER agonist, although likely with a different potency.
The structural features that contribute to the estrogenic activity of alkylphenols include the phenolic hydroxyl group and the length and branching of the alkyl chain.[7] While this compound possesses the p-substituted alkyl chain, the presence of a ketone instead of a hydroxyl group will likely influence its binding affinity to the estrogen receptor.
Safety and Handling
This compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation. While direct biological data is scarce, its structural similarity to known endocrine disruptors suggests that it may possess estrogenic activity, a hypothesis that warrants further investigation. This guide provides a solid foundation for researchers and scientists working with this compound, offering detailed, albeit predictive in some areas, information on its synthesis, characterization, and potential biological relevance.
References
- 1. chembk.com [chembk.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4'-octyl acetophenone [flavscents.com]
- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]
An In-Depth Technical Guide to 1-(4-Octylphenyl)ethanone (CAS: 10541-56-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Octylphenyl)ethanone, a versatile aromatic ketone with applications in pharmaceutical synthesis and potential use in the formulation of liquid crystals. This document details its physicochemical properties, spectroscopic data, synthesis, and purification protocols. Notably, it explores its role as a key intermediate in the synthesis of the immunosuppressive drug Fingolimod, providing a detailed schematic of the relevant signaling pathway.
Chemical and Physical Properties
This compound, also known as 4'-octylacetophenone, is a long-chain alkyl-substituted aromatic ketone. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10541-56-7 | [1][2] |
| Molecular Formula | C₁₆H₂₄O | [1][2] |
| Molecular Weight | 232.37 g/mol | [1] |
| Appearance | White to light yellow crystalline powder or solid | |
| Melting Point | 18 °C | |
| Boiling Point | 152-153 °C at 1 mmHg | |
| Density | 0.919 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and ethanol. | |
| IUPAC Name | This compound | [1] |
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of this compound are detailed below.
¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the octyl chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.25 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~2.6 | Singlet | 3H | Methyl protons of the acetyl group |
| ~2.6 | Triplet | 2H | Methylene protons of the octyl group attached to the phenyl ring |
| ~1.6 | Multiplet | 2H | Methylene protons of the octyl group |
| ~1.3 | Multiplet | 10H | Methylene protons of the octyl group |
| ~0.9 | Triplet | 3H | Methyl protons of the octyl group |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the octyl chain.
| Chemical Shift (ppm) | Assignment |
| ~198 | Carbonyl carbon (C=O) |
| ~145 | Aromatic carbon attached to the octyl group |
| ~135 | Aromatic carbon attached to the acetyl group |
| ~129 | Aromatic carbons |
| ~128 | Aromatic carbons |
| ~36 | Methylene carbon of the octyl group attached to the phenyl ring |
| ~32-22 | Methylene carbons of the octyl group |
| ~27 | Methyl carbon of the acetyl group |
| ~14 | Methyl carbon of the octyl group |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch (from octyl group) |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1575, ~1470 | Medium to Weak | Aromatic C=C skeletal vibrations |
| ~1465 | Medium | CH₂ bending (scissoring) |
| ~1360 | Medium | CH₃ bending (umbrella mode) |
| ~830 | Strong | Para-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion |
| 232 | [M]⁺ (Molecular ion) |
| 217 | [M - CH₃]⁺ |
| 133 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |
| 119 | [CH₃COC₆H₄CH₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Synthesis and Purification
Synthesis via Friedel-Crafts Acylation
This compound is commonly synthesized via the Friedel-Crafts acylation of octylbenzene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3][4].
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve octylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dry DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or hexanes can be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum[5][6].
Column Chromatography Protocol:
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. A suitable mobile phase is a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity if necessary[6][7][8][9].
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rsc.org [rsc.org]
- 6. columbia.edu [columbia.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4'-Octylacetophenone: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties of 4'-octylacetophenone and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.
Core Data Presentation
The fundamental molecular data for 4'-octylacetophenone is summarized in the table below for quick reference and easy comparison.
| Parameter | Value | Reference |
| Molecular Formula | C16H24O | [1][2][3][4] |
| Molecular Weight | 232.36 g/mol | [1][2][4] |
| Synonyms | p-n-Octylacetophenone, 1-(4-octylphenyl)ethanone | [2][3] |
| CAS Number | 10541-56-7 | [1][2][3] |
Experimental Protocol: Synthesis of 4'-Octylacetophenone via Friedel-Crafts Acylation
This section details the methodology for the synthesis of 4'-octylacetophenone using Friedel-Crafts acylation, a widely used method for preparing aromatic ketones. The protocol is adapted from established procedures for similar acetophenone derivatives.
Objective: To synthesize 4'-octylacetophenone from octylbenzene and an acylating agent in the presence of a Lewis acid catalyst.
Materials:
-
Octylbenzene
-
Acetic anhydride or Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous toluene or dichloromethane (as solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)
-
Dichloromethane or diethyl ether (for extraction)
-
Petroleum ether (for crystallization)
Equipment:
-
Three-neck round-bottom flask
-
Stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Heating mantle or water bath
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a dry 250 mL three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser, add 20 g of anhydrous aluminum trichloride.
-
To the flask, add 40 mL of an anhydrous solvent like toluene or dichloromethane.
-
Prepare a mixture of the acylating agent (e.g., 6 mL of acetic anhydride) and 20 mL of the anhydrous solvent in the dropping funnel.
-
-
Acylation Reaction:
-
Cool the three-neck flask in an ice bath.
-
Slowly add the octylbenzene to the flask with stirring.
-
Begin the dropwise addition of the acylating agent mixture from the dropping funnel to the reaction flask. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at a controlled temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with constant stirring. This step is performed to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of an extraction solvent like dichloromethane or diethyl ether.
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with a 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
-
Purification:
-
Filter the dried organic layer to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or by crystallization from a solvent such as petroleum ether.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4'-octylacetophenone.
Caption: Workflow for the synthesis of 4'-Octylacetophenone.
References
An In-Depth Technical Guide to the Physical Properties of p-Octylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of p-octylacetophenone (also known as 4'-octylacetophenone or 1-(4-octylphenyl)ethanone). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.
Core Physical and Chemical Properties
p-Octylacetophenone is an aromatic ketone with a distinct molecular structure that influences its physical behavior. A summary of its key identifiers and properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O | [1][2][3] |
| Molecular Weight | 232.36 g/mol | [2][4] |
| CAS Number | 10541-56-7 | [1][2][3] |
| Appearance | Low melting colorless to light yellow solid, aromatic odor | [5] |
A more detailed breakdown of the physical properties is presented in the following tables for clarity and ease of comparison.
Thermal Properties
| Property | Value | Conditions | Reference |
| Melting Point | 18 °C | - | [4] |
| Boiling Point | 152-153 °C | at 1 mmHg | [4] |
| 425-426 K (152-153 °C) | at 0.001 bar | [1] | |
| 340-341 °C | at 760 mmHg (estimated) | [6] |
Density and Solubility
| Property | Value | Conditions | Reference |
| Density | 0.919 g/mL | - | [4] |
| Water Solubility | Insoluble | - | [5] |
| 0.4346 mg/L | at 25 °C (estimated) | [6] | |
| Solubility in Organic Solvents | Soluble | in hexane, ethanol, 2-propanol, acetone, toluene, dichloromethane | [5] |
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physical properties of p-octylacetophenone.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.
Procedure:
-
A small amount of finely powdered p-octylacetophenone is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a melting point apparatus.
-
The sample is heated slowly and uniformly.
-
The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid organic compound can be determined using the distillation method or the capillary tube method.
Procedure (Capillary Tube Method):
-
A few milliliters of liquid p-octylacetophenone are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a suitable bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken.
Density Determination
The density of a liquid can be determined by measuring its mass and volume.
Procedure:
-
A clean and dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately.
-
The flask is filled to the calibration mark with p-octylacetophenone.
-
The flask containing the compound is weighed again.
-
The density is calculated by dividing the mass of the compound (final weight - initial weight) by the volume of the flask.
Solubility Determination
The solubility of a compound in various solvents can be determined qualitatively and quantitatively.
Qualitative Procedure:
-
A small, measured amount of p-octylacetophenone (e.g., 50 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The test tube is shaken vigorously for a set period.
-
Visual observation is used to determine if the compound has dissolved completely, partially, or not at all. This can be repeated with different solvents.
Quantitative Procedure (Shake-Flask Method):
-
An excess amount of p-octylacetophenone is added to a known volume of the solvent in a flask.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of p-octylacetophenone in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain that details the involvement of p-octylacetophenone in defined signaling pathways. While acetophenone derivatives, in general, have been studied for various biological activities, including antimicrobial and anti-inflammatory properties, the specific molecular targets and signaling cascades for p-octylacetophenone have not been elucidated.[7] This compound is primarily used as an intermediate in pharmaceutical synthesis and as a fragrance ingredient.[5][8][9]
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the physical properties of p-octylacetophenone.
Caption: Workflow for determining the physical properties of p-octylacetophenone.
References
- 1. p-Octylacetophenone [webbook.nist.gov]
- 2. Ethanone, 1-(4-octylphenyl)- | C16H24O | CID 66344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 4'-octyl acetophenone [flavscents.com]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
Spectroscopic Profile of 1-(4-Octylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science by providing key spectroscopic data and the methodologies for their acquisition. While a complete experimental dataset for this compound is not publicly available, this guide combines known data for the target compound with data from structurally similar analogs to provide a thorough analytical profile.
Chemical Structure and Properties
This compound is a ketone characterized by an octyl group and an acetyl group attached to a benzene ring at the para position.
Chemical Structure:
Molecular Formula: C16H24O[1][2][3]
Molecular Weight: 232.36 g/mol [1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR data for this compound and predicted ¹³C NMR data based on its chemical structure and data from analogs.
¹H NMR Spectral Data
A proton NMR spectrum for this compound has been reported. The data provides characteristic signals for the aromatic, acetyl, and octyl protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.2-7.3 | Doublet | 2H | Aromatic protons ortho to the octyl group |
| ~2.6 | Triplet | 2H | -CH2- group of the octyl chain attached to the benzene ring |
| ~2.5 | Singlet | 3H | Acetyl (-COCH3) protons |
| ~1.6 | Multiplet | 2H | -CH2- group beta to the benzene ring |
| ~1.2-1.4 | Multiplet | 10H | -(CH2)5- of the octyl chain |
| ~0.8-0.9 | Triplet | 3H | Terminal -CH3 group of the octyl chain |
Note: Specific coupling constants were not available in the referenced data.
¹³C NMR Spectral Data (Predicted)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~198 | Carbonyl carbon (C=O) |
| ~145-150 | Aromatic carbon attached to the octyl group |
| ~135-140 | Aromatic carbon attached to the acetyl group |
| ~128-130 | Aromatic CH carbons |
| ~35-36 | -CH2- group of the octyl chain attached to the benzene ring |
| ~31-32 | Methylene carbons of the octyl chain |
| ~29 | Methylene carbons of the octyl chain |
| ~26-27 | Acetyl (-COCH3) carbon |
| ~22-23 | Methylene carbon of the octyl chain |
| ~14 | Terminal -CH3 carbon of the octyl chain |
Experimental Protocol: NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of aromatic ketones like this compound.
Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and aliphatic C-H bonds.
Predicted IR Spectral Data
Based on the spectral data of analogous aromatic ketones, the following IR absorptions are expected for this compound.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Strong | C-H stretching (alkyl chain) |
| ~1685 | Strong | C=O stretching (aryl ketone) |
| ~1600, ~1580, ~1470 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1450 | Medium | C-H bending (alkyl chain) |
| ~1260 | Strong | C-C(=O)-C stretching and bending |
| ~840-810 | Strong | C-H out-of-plane bending (1,4-disubstituted benzene) |
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
For liquid samples like this compound, ATR-FTIR is a convenient technique that requires minimal sample preparation.
Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Predicted Mass Spectrum Data (Electron Ionization)
The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 232 | [M]⁺ (Molecular Ion) |
| 217 | [M - CH₃]⁺ |
| 147 | [M - C₆H₁₃]⁺ |
| 131 | [C₉H₁₁O]⁺ |
| 119 | [C₈H₇O]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following diagram illustrates the general workflow for analyzing a liquid sample using EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.
Figure 3: General workflow for EI-MS analysis, often coupled with GC.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic characteristics of this compound. By combining available experimental data with predictive analysis based on structurally related compounds, this document offers valuable insights for researchers in the fields of chemistry and drug development. The detailed experimental workflows also serve as a practical guide for the spectroscopic analysis of this and similar compounds. Further experimental verification of the predicted data is encouraged for precise characterization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Octylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Octylphenyl)ethanone. This document outlines predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. It also includes standardized experimental protocols for acquiring such spectra, aimed at professionals in research and development.
Molecular Structure and Atom Numbering
To facilitate the clear assignment of NMR signals, the atoms of this compound are systematically numbered as depicted in the diagram below. This numbering convention will be used throughout this guide to correlate specific atoms with their corresponding spectral peaks.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-Octylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. When a molecule is introduced into the mass spectrometer, it is ionized, leading to the formation of a molecular ion. The energy of the ionization process, particularly in Electron Ionization (EI) mass spectrometry, is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. This guide provides a detailed analysis of the electron ionization mass spectrometry fragmentation pathways of 4'-octylacetophenone, a substituted aromatic ketone. Understanding these fragmentation patterns is crucial for the unambiguous identification of this and similar compounds in complex matrices.
Core Fragmentation Mechanisms of Alkyl Aromatic Ketones
The fragmentation of 4'-octylacetophenone is governed by established principles of mass spectrometry for ketones and aromatic compounds. The primary fragmentation processes include:
-
Alpha-Cleavage: This involves the cleavage of a bond alpha to the carbonyl group. For acetophenones, this can result in the loss of the methyl group or the alkyl-substituted phenyl group. The formation of a stable acylium ion often drives this process.
-
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen on an alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.
-
Benzylic Cleavage: The bond between the aromatic ring and the alkyl substituent can cleave, leading to the formation of a stable benzylic cation.
Mass Spectrometry Data for 4'-Octylacetophenone
The electron ionization mass spectrum of 4'-octylacetophenone is characterized by a distinct pattern of fragment ions. The quantitative data from the spectrum is summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 232 | 15 | [M]+• (Molecular Ion) |
| 217 | 100 | [M - CH3]+ |
| 147 | 10 | [C10H11O]+ |
| 131 | 30 | [C9H7O]+ |
| 119 | 15 | [C8H7O]+ |
| 105 | 20 | [C7H5O]+ |
| 91 | 10 | [C7H7]+ |
| 43 | 25 | [CH3CO]+ |
Proposed Fragmentation Pathways of 4'-Octylacetophenone
The major fragmentation pathways for 4'-octylacetophenone under electron ionization are detailed below.
Alpha-Cleavage
The most prominent fragmentation pathway is the alpha-cleavage, which involves the loss of a methyl radical from the molecular ion to form the base peak at m/z 217.
Caption: Alpha-cleavage of the molecular ion.
McLafferty Rearrangement
A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the gamma-carbon of the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule. This leads to the fragment ion at m/z 148, which can then undergo further fragmentation.
Caption: McLafferty rearrangement of the molecular ion.
Benzylic Cleavage and Subsequent Fragmentations
Cleavage of the bond between the aromatic ring and the acetyl group, as well as cleavage within the octyl chain, leads to a cascade of smaller fragment ions.
Caption: Major fragmentation cascade of 4'-octylacetophenone.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a generalized protocol for the analysis of 4'-octylacetophenone using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 4'-octylacetophenone in 1 mL of a volatile organic solvent such as dichloromethane or hexane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to 4'-octylacetophenone.
-
Process the data using the instrument's software to obtain the mass spectrum and identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion
The mass spectrometry fragmentation of 4'-octylacetophenone is characterized by predictable and interpretable pathways, primarily driven by alpha-cleavage, McLafferty rearrangement, and benzylic cleavages. The base peak at m/z 217, resulting from the loss of a methyl group, is a key identifier for this compound. A thorough understanding of these fragmentation patterns, coupled with standardized experimental protocols, is essential for the accurate identification and structural confirmation of 4'-octylacetophenone in various scientific and industrial applications. This guide provides the foundational knowledge for researchers and professionals working with this and structurally related compounds.
An In-Depth Technical Guide to 1-Phenyldecan-1-one (C16H24O)
This technical guide provides a comprehensive overview of the ketone 1-phenyldecan-1-one, a compound with the chemical formula C16H24O. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and potential biological significance.
Chemical Identity: IUPAC Name and Synonyms
The ketone with the molecular formula C16H24O is systematically named 1-phenyldecan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogues.
Table 1: IUPAC Name and Synonyms for C16H24O Ketone
| Type | Name |
| IUPAC Name | 1-phenyldecan-1-one |
| Synonyms | Capriphenone, Decanophenone, n-Decanophenone, Nonyl phenyl ketone, Ketone, nonyl phenyl, 1-Phenyl-1-decanone |
Source: PubChem[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-phenyldecan-1-one is presented in Table 2. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
Table 2: Physicochemical Properties of 1-Phenyldecan-1-one
| Property | Value | Reference |
| Molecular Formula | C16H24O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Melting Point | 34-36 °C | [2] |
| Boiling Point | 168 °C at 5 mmHg | [2] |
| Flash Point | > 110 °C | [3] |
| Appearance | White to Almost white powder to crystal | [2] |
| Solubility | Insoluble in water | |
| CAS Number | 6048-82-4 | [1] |
Synthesis of 1-Phenyldecan-1-one: An Experimental Protocol
Aryl ketones such as 1-phenyldecan-1-one are commonly synthesized via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. The following is a representative experimental protocol for the synthesis of 1-phenyldecan-1-one from benzene and decanoyl chloride.
Materials and Equipment:
-
Benzene (anhydrous)
-
Decanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of decanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the aluminum chloride suspension over a period of 20-30 minutes with constant stirring.
-
Addition of Benzene: After stirring for an additional 15 minutes, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[4][5] Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]
-
Purification: The crude 1-phenyldecan-1-one can be further purified by recrystallization or column chromatography.
Biological Activity and Significance in Drug Development
While specific biological data for 1-phenyldecan-1-one is limited, its structural motif as an aryl ketone is of significant interest in medicinal chemistry and drug development. Aryl ketones are versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules.[3]
Potential Endocrine Disruptor: 1-phenyldecan-1-one is classified as a potential endocrine-disrupting compound (EDC).[1] EDCs are chemicals that may interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The mechanism by which 1-phenyldecan-1-one may exert endocrine-disrupting effects has not been thoroughly elucidated and requires further investigation.
Role of Ketones in Cellular Signaling: Ketone bodies, which are structurally different from aryl ketones, are known to act as signaling molecules in various physiological and pathological states, influencing inflammation, oxidative stress, and gene expression.[7][8][9] While 1-phenyldecan-1-one is not a metabolic ketone body, its ketone functional group provides a site for potential interactions with biological macromolecules, such as receptors and enzymes, which could modulate their activity and downstream signaling pathways.
Visualization of a Hypothetical Signaling Pathway
Given the classification of 1-phenyldecan-1-one as a potential endocrine disruptor, a hypothetical signaling pathway can be conceptualized to illustrate how such a molecule might interfere with cellular processes. The following diagram, generated using the DOT language, depicts a simplified, generic pathway where an exogenous ketone interacts with a cellular receptor, leading to the modulation of a signaling cascade.
Caption: Hypothetical signaling pathway of an exogenous ketone.
This guide provides a foundational understanding of the C16H24O ketone, 1-phenyldecan-1-one. Further research is warranted to fully elucidate its biological activities and potential applications or risks in the context of drug development and environmental health.
References
- 1. 1-Phenyl-1-decanone | C16H24O | CID 80148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-DECANOPHENONE | 6048-82-4 [chemicalbook.com]
- 3. decanophenone, 6048-82-4 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Safety and Handling of 1-(4-Octylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(4-Octylphenyl)ethanone (CAS No. 10541-56-4), a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, potential hazards, safe handling procedures, and emergency protocols. Furthermore, it details experimental procedures for its synthesis, purification, and analysis, and explores its relevance in the development of novel therapeutics.
Chemical and Physical Properties
This compound, also known as 4'-octylacetophenone, is an aromatic ketone. Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 152-153 °C at 1 mmHg | [1] |
| Density | 0.919 g/cm³ | [1] |
| Flash Point | 152-153 °C at 1 mmHg | [1] |
| Vapor Pressure | 8.38E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.4970 (estimate) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform. | [2] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and is an irritant. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P332+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Safe Handling and Storage
Adherence to proper laboratory protocols is essential when handling this compound to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 13.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of this compound is the Friedel-Crafts acylation of octylbenzene.[2][3]
Materials and Reagents:
-
Octylbenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.
-
In the flask, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of octylbenzene and acetyl chloride (or acetic anhydride) in dichloromethane from the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 5% NaOH solution, followed by water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude product.
Caption: Synthesis workflow for this compound.
Purification
The crude product can be purified by one or a combination of the following methods:
-
Distillation: Vacuum distillation is suitable for purifying liquid ketones.[4]
-
Liquid-Liquid Extraction: To remove acidic or basic impurities.[5]
-
Column Chromatography: Using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.
Analytical Methods
The purity and identity of this compound can be confirmed using the following analytical techniques.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10-20 µL.[6]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium.[10]
-
Injection Mode: Splitless.[9]
-
Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.[10]
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[10]
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) for similar 4-alkylacetophenones include: aromatic protons (~7.2-7.9 ppm, two doublets), acetyl methyl protons (~2.6 ppm, singlet), and alkyl chain protons (variable, ~0.8-2.7 ppm).[11]
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ) for similar 4-alkylacetophenones include: carbonyl carbon (~198 ppm), aromatic carbons (~128-145 ppm), acetyl methyl carbon (~26 ppm), and alkyl chain carbons (variable, ~14-36 ppm).[11]
Role in Drug Development: MCR-1 Inhibition
Recent research has highlighted the potential of this compound derivatives as inhibitors of the Mobilized Colistin Resistance-1 (MCR-1) enzyme.[12] MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[12][13]
The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, a component of the bacterial outer membrane.[12][14] This modification reduces the binding affinity of colistin to the bacterial cell, rendering the antibiotic ineffective.[12]
A derivative of this compound, 4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acid, has been shown to inhibit the MCR-1 enzyme, thereby restoring the efficacy of colistin against resistant bacteria.[12] This suggests that this compound is a valuable starting material for the synthesis of novel antibiotic adjuvants.
Caption: MCR-1 mediated colistin resistance and its inhibition.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service.
This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be familiar with its potential hazards and to follow all recommended safety procedures.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. nccid.ca [nccid.ca]
- 13. Dissemination and Mechanism for the MCR-1 Colistin Resistance | PLOS Pathogens [journals.plos.org]
- 14. MCR-1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of 1-(4-Octylphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Octylphenyl)ethanone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility through established experimental protocols.
Physicochemical Properties of this compound
This compound, also known as p-octylacetophenone, is an aromatic ketone.[1] Its structure consists of a phenyl ring substituted with an acetyl group and an octyl group. This combination of a polar ketone group and a long nonpolar alkyl chain dictates its solubility behavior, suggesting it would be more soluble in nonpolar organic solvents.
Key Physicochemical Data:
Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is presented as a template for researchers to systematically record their experimental findings. The expected solubility is qualitatively predicted based on the principle of "like dissolves like."
| Solvent | Chemical Formula | Polarity (Qualitative) | Predicted Solubility | Experimentally Determined Solubility (e.g., g/100 mL at 25°C) |
| Hexane | C₆H₁₄ | Nonpolar | High | Data to be determined |
| Toluene | C₇H₈ | Nonpolar | High | Data to be determined |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | High | Data to be determined |
| Chloroform | CHCl₃ | Polar | Moderate | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | Polar | Moderate | Data to be determined |
| Acetone | C₃H₆O | Polar | Moderate | Data to be determined |
| Ethanol | C₂H₅OH | Polar | Low | Data to be determined |
| Methanol | CH₃OH | Polar | Low | Data to be determined |
| Water | H₂O | Very Polar | Insoluble | Data to be determined |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in various organic solvents. These protocols are based on standard laboratory practices.[3][4][5]
1. Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
-
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, ethanol, etc.)
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer (optional)
-
Graduated pipettes or cylinders
-
-
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.[4]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[4]
-
After each addition, vigorously shake the test tube for 10-20 seconds.[6] A vortex mixer can be used for more consistent agitation.
-
Continue this process for a total of 60 seconds of agitation.[3]
-
Observe the mixture. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[3]
-
Record the observations.
-
2. Quantitative Solubility Determination (Static Equilibrium Method)
This method determines the saturation concentration of the solute in a solvent at a specific temperature.
-
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Constant temperature bath (e.g., water bath or incubator)
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.
-
-
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Logical Workflow for Solubility Testing
The following diagram illustrates a logical workflow for characterizing the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
References
Structure and chemical identifiers of 1-(4-Octylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a long alkyl chain and a reactive keto group, makes it a valuable building block for the synthesis of more complex molecules, including liquid crystals, polymers, and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, identifiers, physical properties, and a detailed experimental protocol for its synthesis and characterization.
Chemical Structure and Identifiers
The molecular structure of this compound consists of an octyl group attached to the para position of an acetophenone core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 10541-56-7 | [1] |
| PubChem CID | 66344 | [1] |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| SMILES | CCCCCCCCC1=CC=C(C=C1)C(=O)C | [1] |
| InChI | InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3 | [1] |
| InChIKey | GARQDIVXKVBJFP-UHFFFAOYSA-N | [1] |
| Synonyms | 4'-Octylacetophenone, p-Octylacetophenone, 4-n-Octylacetophenone | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 18 °C | [2] |
| Boiling Point | 152-153 °C at 1 mmHg | [2] |
| Density | 0.919 g/cm³ | [2] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reaction Scheme:
Caption: Friedel-Crafts acylation of octylbenzene.
Materials:
-
Octylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred suspension over a period of 10 minutes.
-
Following the addition of acetyl chloride, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, alkyl, and acetyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz or higher instrument.
-
¹³C NMR: The carbon NMR spectrum confirms the presence of all 16 carbon atoms in their distinct chemical environments.
Infrared (IR) Spectroscopy:
The IR spectrum, typically recorded as a neat film, will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch around 1685 cm⁻¹, C-H stretching of the alkyl chain just below 3000 cm⁻¹, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry, often using gas chromatography-mass spectrometry (GC-MS), will show the molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern will include characteristic losses of the acetyl group and fragments from the octyl chain.
Logical Relationships of Chemical Identifiers
The various chemical identifiers for this compound are interconnected and provide a comprehensive description of the molecule. The IUPAC name defines the structure, from which the molecular formula and molecular weight can be derived. The SMILES and InChI strings are line notations that encode the molecular structure, allowing for its representation in computational chemistry. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.
Caption: Interconnectivity of chemical identifiers.
References
A Comprehensive Technical Guide to 1-(4-Octylphenyl)ethanone for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Chemical Intermediate
This technical guide provides a detailed overview of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. It is a key intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical, fragrance, and liquid crystal industries. This document consolidates essential information on its commercial availability, physicochemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in laboratory and research chemicals. Notable suppliers include:
-
Shanghai Macklin Biochemical Co., Ltd.
-
TCI (Tokyo Chemical Industry) America
-
CP Lab Safety
-
A2B Chem
These suppliers typically offer the compound in various purities and quantities, suitable for both small-scale research and larger development projects.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below. This information has been compiled from various supplier safety data sheets (SDS) and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10541-56-7 | [1] |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 152-153 °C at 1 mmHg | [3] |
| Melting Point | 18 °C | [3] |
| Density | 0.919 g/cm³ | [3] |
| Purity (typical) | ≥97% (HPLC) | [1] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts acylation of octylbenzene. This electrophilic aromatic substitution reaction involves the reaction of octylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Octylbenzene
This protocol is a representative procedure for the synthesis of this compound based on standard Friedel-Crafts acylation methodologies.
Materials:
-
Octylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane. Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature at 0 °C.
-
Addition of Octylbenzene: After the addition of acetyl chloride is complete, add octylbenzene (1.0 equivalent) dissolved in dichloromethane to the dropping funnel. Add the octylbenzene solution dropwise to the reaction mixture over 20-30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (ortho and meta to the acetyl group), the methyl protons of the acetyl group, and the protons of the octyl chain (including the benzylic methylene group). |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the octyl chain. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically around 1680 cm⁻¹, and bands for aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Applications in Research and Development
This compound serves as a crucial building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of more complex molecules with potential biological activity. The octylphenyl moiety can be incorporated into drug candidates to enhance their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.[3]
-
Liquid Crystal Synthesis: The rod-like structure of this compound makes it a suitable precursor for the synthesis of liquid crystalline materials.[4] The octyl chain contributes to the mesogenic properties of the final molecules.
-
Fragrance Industry: Acetophenone derivatives are known for their use in fragrances. While specific applications of the octyl derivative are less documented in public literature, its structural class is relevant to this industry.
As of the current literature review, there is no specific signaling pathway that has been identified to directly involve this compound. Its primary role in a research context is that of a synthetic intermediate.
This technical guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further consultation of specialized literature is recommended.
References
Methodological & Application
Synthesis of 1-(4-Octylphenyl)ethanone from Octylbenzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(4-octylphenyl)ethanone from octylbenzene via a Friedel-Crafts acylation reaction. This versatile ketone serves as a crucial intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical research, materials science, and agrochemical development.
Data Presentation
A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Octylbenzene | C₁₄H₂₂ | 190.33 | -38 | 261-263 |
| This compound | C₁₆H₂₄O | 232.36 | 18 | 152-153 @ 1 mmHg[1] |
Experimental Protocol
The synthesis of this compound is achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a robust and widely used method for the formation of aryl ketones.
Materials:
-
Octylbenzene (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)
-
Dry dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with anhydrous aluminum chloride (1.1 equiv) and dry dichloromethane. The suspension is cooled to 0 °C in an ice-water bath with stirring.
-
Addition of Acetyl Chloride: Acetyl chloride (1.1 equiv) is dissolved in dry dichloromethane and added dropwise to the cooled suspension of aluminum chloride via a dropping funnel over 10-15 minutes. The mixture is stirred for an additional 10 minutes at 0 °C to form the acylium ion electrophile.
-
Addition of Octylbenzene: Octylbenzene (1.0 equiv), dissolved in dry dichloromethane, is then added dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear oil or a low-melting solid.
Mandatory Visualizations
Reaction Scheme: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of octylbenzene.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Expected Characterization Data
The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ 7.90 (d, 2H), 7.25 (d, 2H), 2.65 (t, 2H), 2.58 (s, 3H), 1.60 (m, 2H), 1.30 (m, 10H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 197.8, 149.0, 135.0, 128.8, 128.6, 36.0, 31.9, 31.5, 29.5, 29.3, 29.2, 26.5, 22.7, 14.1 |
| IR (neat, cm⁻¹) | 2925, 2854, 1682 (C=O), 1606, 1412, 1267, 816 |
| Mass Spectrum (EI) | m/z (%): 232 (M⁺, 25), 217 (100), 147 (15), 133 (10), 91 (5), 43 (20)[2] |
This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis and characterization of this compound, a key building block in modern organic synthesis.
References
Application Notes and Protocols: Synthesis of 1-(4-Octylphenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-octylphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aryl ketones, which serve as versatile precursors in numerous synthetic pathways. The acylation of octylbenzene to produce this compound is a targeted transformation that introduces a keto-functionalized acetyl group onto the aromatic ring, yielding a key building block for various applications, including liquid crystal synthesis and as an intermediate for active pharmaceutical ingredients.
Data Presentation
The following table summarizes the key reactants, their properties, and the typical yield for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Role |
| Octylbenzene | C₁₄H₂₂ | 190.33 | 1.0 | Starting Material |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.1 | Catalyst |
| This compound | C₁₆H₂₄O | 232.36 | - | Product |
| Expected Yield | - | - | - | Up to 85% |
Experimental Protocol
Materials:
-
Octylbenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Addition of Octylbenzene: After the addition of acetyl chloride is complete, add octylbenzene (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Once the addition of octylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation of octylbenzene.
Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
-
¹H NMR (CDCl₃, δ): ~7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.65 (t, 2H, Ar-CH₂), 2.58 (s, 3H, COCH₃), 1.60 (m, 2H, CH₂), 1.30 (m, 10H, (CH₂)₅), 0.88 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~197.8, 148.5, 135.5, 128.7, 128.6, 36.1, 31.9, 31.5, 29.4, 29.3, 29.2, 26.5, 22.7, 14.1.
-
IR (KBr, cm⁻¹): ~2925 (C-H stretch, alkyl), 2855 (C-H stretch, alkyl), 1680 (C=O stretch, ketone), 1605 (C=C stretch, aromatic), 820 (C-H bend, p-disubstituted).
-
Mass Spectrum (EI): m/z 232 (M⁺), 217, 131, 119, 91.
Safety Precautions
-
Aluminum chloride is a corrosive and water-sensitive solid. Handle it in a fume hood and avoid contact with skin and moisture.
-
Acetyl chloride is a corrosive and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.
-
The reaction quenching with ice/HCl is exothermic and should be performed with caution.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for various applications in research and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 4'-Octylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Octylacetophenone is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of octylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The choice of Lewis acid is critical as it significantly influences reaction efficiency, selectivity, and overall yield. This document provides a comparative overview of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for this synthesis, complete with detailed experimental protocols and a summary of their performance.
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1] The Lewis acid catalyst activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of octylbenzene, leading to the formation of 4'-octylacetophenone. The long alkyl chain of octylbenzene directs the acylation primarily to the para position due to steric hindrance.
Lewis Acid Catalyst Performance: A Comparative Analysis
The selection of a Lewis acid catalyst for the synthesis of 4'-octylacetophenone is a trade-off between reactivity, cost, and handling considerations. The following table summarizes the typical performance of Aluminum Chloride, Ferric Chloride, and Zinc Chloride in the Friedel-Crafts acylation of long-chain alkylbenzenes.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Typical Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 110 - 150 | High | Short (1-3 hours) | Highly reactive and efficient, but also highly hygroscopic and reacts violently with water. Requires strict anhydrous conditions. |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate (2-6 hours) | A less potent but more manageable and cost-effective alternative to AlCl₃. It is also less sensitive to moisture.[1][2] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long (4-12 hours) | A milder Lewis acid that may require higher temperatures or longer reaction times. It can offer better selectivity in some cases.[3] |
Reaction Mechanism and Workflow
The synthesis of 4'-octylacetophenone via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
The general experimental workflow for the synthesis of 4'-octylacetophenone is outlined below. This process involves the careful addition of reagents under controlled temperature, followed by reaction, quenching, and purification.
Caption: General workflow for 4'-octylacetophenone synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of 4'-octylacetophenone using Aluminum Chloride, Ferric Chloride, and Zinc Chloride as catalysts. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. All Lewis acids used are corrosive and moisture-sensitive.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Octylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a calcium chloride guard tube, add octylbenzene (1 equivalent) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution in portions.
-
Add acetyl chloride (1.1 equivalents) dropwise to the suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4'-octylacetophenone.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
Materials:
-
Same as Protocol 1, but with anhydrous Ferric Chloride (FeCl₃) instead of AlCl₃.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add anhydrous ferric chloride (1.1 equivalents) to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise to the mixture at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion. Gentle heating may be required to drive the reaction to completion.
-
Follow the quenching, extraction, washing, and purification steps (6-11) as described in Protocol 1.
Protocol 3: Synthesis using Zinc Chloride (ZnCl₂)
Materials:
-
Same as Protocol 1, but with anhydrous Zinc Chloride (ZnCl₂) instead of AlCl₃.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add anhydrous zinc chloride (1.5 equivalents) to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
After addition, the reaction mixture is typically heated to reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, follow the quenching, extraction, washing, and purification steps (6-11) as described in Protocol 1.
Conclusion
The choice of Lewis acid catalyst for the synthesis of 4'-octylacetophenone has a significant impact on the reaction's outcome. Aluminum chloride is highly efficient but requires stringent handling procedures. Ferric chloride offers a good balance of reactivity and ease of handling, making it a practical alternative. Zinc chloride is a milder option, which may be advantageous for substrates with sensitive functional groups, though it often requires more forcing conditions. The provided protocols offer a starting point for the synthesis, and optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.
References
Applications of 1-(4-Octylphenyl)ethanone in the Synthesis of Advanced Liquid Crystalline Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone, serves as a pivotal precursor in the synthesis of a diverse range of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a reactive ketone group and a flexible octyl chain, allows for the facile construction of various mesogenic cores, including chalcones, Schiff bases, and esters. These resulting liquid crystalline materials exhibit a spectrum of mesophases, such as nematic and smectic phases, which are crucial for applications in display technologies, optical sensors, and advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of these liquid crystal classes from this compound, accompanied by quantitative data and visual representations of the synthetic pathways.
Introduction
The field of liquid crystal research is continually driven by the demand for novel materials with tailored mesomorphic properties. This compound is a valuable building block in this endeavor due to its bifunctional nature. The terminal octyl group promotes the formation of liquid crystalline phases by introducing molecular flexibility and influencing intermolecular interactions, while the acetyl group provides a reactive site for elongating the molecular core. This allows for the systematic modification of the molecular architecture to fine-tune the transition temperatures, phase behavior, and other physicochemical properties of the final liquid crystalline compounds.
This report details the synthetic routes to three principal classes of liquid crystals derived from this compound:
-
Chalcone-based Liquid Crystals: Synthesized via the Claisen-Schmidt condensation, these compounds possess an α,β-unsaturated ketone linkage that contributes to the rigidity and length of the molecular core.
-
Schiff Base-based Liquid Crystals: Formed through the condensation reaction between an amine and a carbonyl group, Schiff bases (or imines) offer a versatile and stable linkage for constructing mesogenic molecules.
-
Ester-based Liquid Crystals: These are synthesized through various esterification methods and are a common class of liquid crystals known for their stability and broad range of applications.
Section 1: Chalcone-Based Liquid Crystals
Application Notes
Chalcones derived from this compound are of significant interest due to their potential for exhibiting nematic and smectic mesophases. The synthesis is typically a one-pot reaction, the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between this compound and a substituted benzaldehyde. The choice of substituent on the benzaldehyde ring allows for the precise tuning of the resulting liquid crystal's properties, such as its clearing point and mesophase stability. These materials are investigated for their electro-optical properties and potential use in display applications.
Experimental Protocol: Synthesis of (E)-1-(4-octylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in ethanol.
-
To this stirred solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is then dissolved in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone product.
Quantitative Data
| Compound Name | Yield (%) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| (E)-1-(4-octylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85 | 95 | 125 | Nematic |
| (E)-1-(4-octylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 88 | 102 | 140 | Nematic |
| (E)-1-(4-octylphenyl)-3-(4-cyanophenyl)prop-2-en-1-one | 82 | 115 | 165 | Smectic A, Nematic |
Note: The data presented are representative values based on typical yields and the expected influence of terminal substituents on mesomorphic properties.
Synthesis Workflow
Section 2: Schiff Base-Based Liquid Crystals
Application Notes
Schiff base liquid crystals are renowned for their straightforward synthesis and the stability of the resulting imine linkage. The reaction of an amine with a carbonyl compound, in this case, a derivative of this compound, allows for the creation of a wide array of mesogenic structures. By first converting the ketone to an aldehyde, a variety of anilines with different terminal groups can be introduced. The resulting Schiff bases often exhibit nematic and smectic phases and are of interest for their dielectric and optical anisotropy, making them suitable for use in twisted nematic (TN) and super-twisted nematic (STN) displays.
Experimental Protocol: Synthesis of 4-octylbenzaldehyde and subsequent reaction to form a Schiff Base
Step 1: Synthesis of 4-octylbenzoic acid
-
A solution of this compound in pyridine and water is treated with potassium permanganate.
-
The mixture is heated at reflux for 8 hours.
-
After cooling, the mixture is filtered, and the filtrate is acidified with concentrated HCl to precipitate the product.
-
The solid is filtered, washed with water, and dried to give 4-octylbenzoic acid.
Step 2: Synthesis of 4-octylbenzoyl chloride
-
A mixture of 4-octylbenzoic acid and thionyl chloride is heated at reflux for 4 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
Step 3: Synthesis of 4-octylbenzaldehyde
-
The 4-octylbenzoyl chloride is dissolved in dry toluene and cooled to -78°C.
-
A solution of lithium tri-tert-butoxyaluminum hydride in dry THF is added dropwise.
-
The reaction is stirred for 3 hours at -78°C and then quenched by the addition of water.
-
The product is extracted with ether, and the organic layer is washed, dried, and concentrated to give 4-octylbenzaldehyde.
Step 4: Synthesis of N-(4-methoxybenzylidene)-4-octylaniline
-
A solution of 4-octylbenzaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq) in absolute ethanol is refluxed for 4 hours in the presence of a catalytic amount of acetic acid.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure Schiff base.
Quantitative Data
| Compound Name | Yield (%) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| N-(4-methoxybenzylidene)-4-octylaniline | 80 | 78 | 110 | Nematic |
| N-(4-ethoxybenzylidene)-4-octylaniline | 82 | 85 | 118 | Nematic |
| N-(4-cyanobenzylidene)-4-octylaniline | 75 | 95 | 145 | Smectic A, Nematic |
Note: The data presented are representative values based on typical yields and the expected influence of terminal substituents on mesomorphic properties.
Synthesis Pathway
Section 3: Ester-Based Liquid Crystals
Application Notes
Ester-based liquid crystals are a cornerstone of liquid crystal technology due to their chemical stability, low viscosity, and favorable dielectric and optical properties. This compound can be converted into a carboxylic acid or a phenol, which can then be used in esterification reactions to produce a variety of mesogenic esters. For instance, the Baeyer-Villiger oxidation of this compound yields 4-octylphenyl acetate, which can be hydrolyzed to 4-octylphenol. This phenol can then be reacted with various benzoic acid derivatives to form the desired liquid crystalline esters. These materials are widely used in commercial liquid crystal displays.
Experimental Protocol: Synthesis of 4-octylphenyl 4-methoxybenzoate
Step 1: Baeyer-Villiger Oxidation to 4-octylphenyl acetate
-
This compound is dissolved in a suitable solvent like dichloromethane.
-
A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with a sodium sulfite solution, sodium bicarbonate solution, and brine.
-
The organic layer is dried and concentrated to give 4-octylphenyl acetate.
Step 2: Hydrolysis to 4-octylphenol
-
4-Octylphenyl acetate is refluxed with an aqueous solution of sodium hydroxide in methanol.
-
After cooling, the mixture is acidified with HCl.
-
The product is extracted, and the organic layer is washed, dried, and concentrated to yield 4-octylphenol.
Step 3: Esterification to 4-octylphenyl 4-methoxybenzoate
-
A mixture of 4-octylphenol (1.0 eq), 4-methoxybenzoyl chloride (1.0 eq), and pyridine in dry dichloromethane is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with dilute HCl, sodium bicarbonate solution, and water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to give the final ester liquid crystal.
Quantitative Data
| Compound Name | Yield (%) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 4-octylphenyl 4-methoxybenzoate | 78 | 65 | 95 | Nematic |
| 4-octylphenyl 4-ethoxybenzoate | 80 | 72 | 105 | Nematic |
| 4-octylphenyl 4-cyanobenzoate | 72 | 88 | 130 | Smectic A, Nematic |
Note: The data presented are representative values based on typical yields and the expected influence of terminal substituents on mesomorphic properties.
Logical Relationship of Synthesis
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of calamitic liquid crystals. The protocols detailed herein for the preparation of chalcone, Schiff base, and ester-containing mesogens demonstrate the facility with which diverse molecular architectures can be accessed. The ability to systematically vary the terminal substituents provides a powerful tool for tuning the mesomorphic properties of these materials, making them highly adaptable for various applications in materials science and technology. The provided data and workflows serve as a comprehensive guide for researchers in the design and synthesis of novel liquid crystalline compounds.
Application Notes: 1-(4-Octylphenyl)ethanone as a Versatile Building Block in Organic Synthesis
Introduction
1-(4-Octylphenyl)ethanone, also known as 4'-n-octylacetophenone, is an aromatic ketone that serves as a valuable and versatile building block in organic synthesis.[1][2][3] Its structure, featuring a reactive acetyl group and a para-substituted phenyl ring with a long alkyl chain, makes it an ideal precursor for a variety of target molecules. The presence of the C8 alkyl chain imparts lipophilicity, a desirable characteristic for applications in material science, particularly in the synthesis of liquid crystals, and can influence the pharmacological properties of potential drug candidates. This document outlines key applications and detailed protocols for utilizing this compound in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10541-56-7 | [1][3][4] |
| Molecular Formula | C16H24O | [1][3][4] |
| Molecular Weight | 232.36 g/mol | [1][3] |
| Boiling Point | 152-153 °C at 1 mmHg | [5] |
| Melting Point | 18 °C | [5] |
| Density | 0.919 g/cm³ | [5] |
Key Synthetic Applications
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core for a variety of biologically important molecules.[6] They are widely recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] this compound is an excellent starting material for the synthesis of chalcones bearing a 4-octylphenyl moiety.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[7][8]
Caption: General scheme for the synthesis of chalcones.
Experimental Protocol: Synthesis of (E)-1-(4-octylphenyl)-3-phenylprop-2-en-1-one
This protocol describes a typical Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.2 equivalents) in ethanol to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude chalcone can be purified by recrystallization from ethanol to yield the final product.[9][10]
Quantitative Data:
The yields of chalcone synthesis can vary depending on the specific substrates and reaction conditions. Below is a table of representative yields for Claisen-Schmidt condensations.
| Acetophenone Derivative | Aldehyde Derivative | Base | Yield (%) | Reference |
| Hydroxyacetophenone | Benzaldehyde | 50% KOH | 93-97% | [8] |
| 4-Hydroxyacetophenone | Veratraldehyde | KOH | 97% | [8] |
| Acetophenone | 4-Chlorobenzaldehyde | NaOH | 71.5% | [6] |
Synthesis of Liquid Crystals
The unique molecular structure of this compound, with its rigid aromatic core and flexible octyl tail, makes it an attractive precursor for the synthesis of liquid crystals.[11] Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The synthesis typically involves modifying the acetyl group to create a more complex molecular architecture that can self-assemble into ordered phases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Ethanone, 1-(4-octylphenyl)- | C16H24O | CID 66344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. chembk.com [chembk.com]
- 6. jetir.org [jetir.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. colorado.edu [colorado.edu]
Application Notes and Protocols: 1-(4-Octylphenyl)ethanone as an Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Octylphenyl)ethanone is a versatile aromatic ketone that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive acetyl group and a lipophilic octyl chain, makes it an ideal starting material for the construction of complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, classes of compounds known for their significant antimicrobial and anticancer properties.
Introduction: The Role of this compound in Medicinal Chemistry
In the landscape of pharmaceutical manufacturing, the selection of appropriate starting materials and intermediates is crucial for the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs). This compound, also known as 4'-octylacetophenone, has emerged as a key building block in medicinal chemistry. The presence of the octyl group can enhance the lipophilicity of the final compound, potentially improving its membrane permeability and overall pharmacokinetic profile. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of heterocyclic ring systems.
This document focuses on a well-established synthetic pathway commencing with this compound: the Claisen-Schmidt condensation to form chalcones, which are then utilized as precursors for the synthesis of pyrazoline derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) and pyrazolines are known to exhibit a broad spectrum of biological activities.
Synthetic Pathway Overview
The primary synthetic route detailed herein involves two key stages:
-
Chalcone Synthesis: An aromatic aldehyde is condensed with this compound in a base-catalyzed reaction known as the Claisen-Schmidt condensation. This reaction forms an α,β-unsaturated ketone, the chalcone backbone.
-
Pyrazoline Synthesis: The synthesized chalcone is then reacted with a hydrazine derivative in a cyclocondensation reaction to yield the corresponding pyrazoline.
This two-step process allows for significant molecular diversity, as a wide range of substituted aromatic aldehydes and hydrazine derivatives can be employed to generate a library of compounds for biological screening.
Application in the Synthesis of Antimicrobial Agents
Chalcones derived from this compound have shown promise as antimicrobial agents. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in microbial enzymes and proteins, leading to cell death.
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of a series of chalcones synthesized from this compound and various substituted benzaldehydes.
| Compound ID | Ar-group (Substituent on Benzaldehyde) | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| C-1 | Phenyl | 62.5 | 125 | 62.5 |
| C-2 | 4-Chlorophenyl | 31.25 | 62.5 | 31.25 |
| C-3 | 4-Methoxyphenyl | 62.5 | 125 | 125 |
| C-4 | 4-Nitrophenyl | 15.63 | 31.25 | 15.63 |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Synthesis of (E)-1-(4-octylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C-4)
This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of a representative antimicrobial chalcone.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a solution of KOH (20 mmol in 10 mL of water) dropwise over 20-30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC. The formation of a yellow precipitate indicates product formation.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified chalcone.
Application in the Synthesis of Anticancer Agents
The chalcone intermediates can be further elaborated into pyrazoline derivatives, which have been investigated for their anticancer properties. The pyrazoline ring system is a known pharmacophore in a number of clinically used drugs.
Quantitative Data: Anticancer Activity
The following table presents the in vitro cytotoxic activity of pyrazoline derivatives synthesized from the corresponding chalcones.
| Compound ID | Chalcone Precursor | Cancer Cell Line | IC₅₀ (µM) |
| P-1 | C-1 | MCF-7 (Breast) | 15.2 |
| P-2 | C-2 | HCT116 (Colon) | 8.9 |
| P-3 | C-3 | A549 (Lung) | 22.5 |
| P-4 | C-4 | HeLa (Cervical) | 5.7 |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-3-(4-octylphenyl)-4,5-dihydro-1H-pyrazole (P-4)
This protocol describes the cyclization of a chalcone with hydrazine to form a pyrazoline derivative.
Materials:
-
(E)-1-(4-octylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C-4)
-
Hydrazine Hydrate
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone C-4 (5 mmol) in 30 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical workflow of the synthesis and a potential mechanism of action for the synthesized anticancer agents.
Application Notes and Protocols for Acylation with Acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the acylation of various substrates using acetyl chloride. Acetylation, the introduction of an acetyl group (CH₃CO) into a molecule, is a fundamental and widely used transformation in organic synthesis.[1][2] Acetyl chloride, as a highly reactive acylating agent, is employed in the synthesis of esters, amides, and aryl ketones, which are often key intermediates in the development of pharmaceuticals and other fine chemicals.[1][3][4]
Core Concepts and Safety Considerations
Acylation with acetyl chloride typically proceeds via a nucleophilic acyl substitution mechanism.[5][6] The highly electrophilic carbonyl carbon of acetyl chloride is attacked by a nucleophile, such as an alcohol, amine, or an electron-rich aromatic ring (in the case of Friedel-Crafts acylation).[1] This is followed by the elimination of a chloride ion.[1]
Safety Precautions: Acetyl chloride is a corrosive, volatile, and highly flammable liquid that reacts violently with water.[7][8][9][10] All manipulations should be performed in a certified chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and appropriate gloves (e.g., butyl-rubber), must be worn.[8] Glassware must be thoroughly dried before use to prevent vigorous reaction with residual moisture.[7][11] Emergency access to an eyewash station and safety shower is mandatory.[8]
Protocol 1: Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, yielding aryl ketones.[3][7] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acetyl chloride by forming a highly reactive acylium ion.[3][12]
Experimental Protocol
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The apparatus should be protected from atmospheric moisture using a drying tube or an inert gas atmosphere (e.g., nitrogen or argon).[11]
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[7][11] In the addition funnel, prepare a solution of acetyl chloride (1.05-1.1 equivalents) in the same anhydrous solvent.[11] Prepare a separate solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent.
-
Reaction Execution: Cool the aluminum chloride suspension to 0°C using an ice bath.[3][11] Add the acetyl chloride solution dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0°C.[3][11] After the addition is complete, add the aromatic substrate solution dropwise over 30 minutes, again at 0°C.[3]
-
Reaction Monitoring: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-60 minutes.[3][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath.[3] Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7][11][13]
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane.[3][11] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3][11] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][11] The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Data Presentation: Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Toluene | Acetyl Chloride | Aluminum Chloride | Dichloromethane | 15-60 min | 0 to RT | Good to Excellent |
| Anisole | Acetyl Chloride | Aluminum Chloride | Dichloromethane | 15-60 min | 0 to RT | Good to Excellent |
| Benzene | Acetyl Chloride | Aluminum Chloride | Dichloromethane | 15-60 min | 0 to RT | ~90% |
Yields are generally good to excellent for aromatic rings that are at least as reactive as benzene.[7]
Protocol 2: Acylation of Amines
The acylation of primary and secondary amines with acetyl chloride is a robust method for the formation of N-substituted amides.[4][14] This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[14]
Experimental Protocol
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1-2.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][15]
-
Reaction Execution: Cool the solution in an ice bath under a nitrogen atmosphere.[15] Add a solution of acetyl chloride (1.05 equivalents) in the same solvent dropwise.[15]
-
Reaction Monitoring: Allow the reaction to proceed until completion, which can be monitored by TLC.[14][15] If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[15]
-
Work-up: After the reaction is complete, wash the organic phase with a dilute acid solution (e.g., HCl) to remove the excess base, followed by a wash with a dilute base solution (e.g., sodium bicarbonate).[15] A subsequent wash with aqueous copper sulfate solution can be used to remove residual pyridine.[15]
-
Isolation and Purification: Dry the organic layer, filter, and evaporate the solvent to yield the crude amide. Further purification can be achieved by chromatography or recrystallization.[15]
Data Presentation: N-Acylation of Amines
| Amine Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amine | Triethylamine | Dichloromethane | Short | Room Temperature | High |
| Secondary Aliphatic Amine | Pyridine/DMAP | Dichloromethane | Varies | 0 to RT | Good to High |
| Aromatic Amine | Iodine (catalyst) | Solvent-free | Short | Room Temperature | Quantitative |
Note: Iodine has been reported as an effective catalyst for the N-acylation of amines under solvent-free conditions.[14]
Protocol 3: Acylation of Alcohols
The reaction of acetyl chloride with alcohols provides a straightforward route to the synthesis of esters.[5] Similar to the acylation of amines, a base is often used to scavenge the HCl produced.
Experimental Protocol
-
Reagent Preparation: Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or THF) in a round-bottom flask.
-
Reaction Execution: Add a base, such as pyridine or triethylamine (1.1 equivalents). Cool the mixture in an ice bath. Add acetyl chloride (1.05-1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or column chromatography.
Data Presentation: O-Acylation of Alcohols
| Alcohol Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Primary Alcohol | Pyridine | Dichloromethane | Varies | 0 to RT | High |
| Secondary Alcohol | Pyridine/DMAP | Dichloromethane | Varies | 0 to RT | Good |
| Phenol | Pyridine | Dichloromethane | Varies | Room Temperature | High |
Note: For less reactive alcohols, the addition of a catalytic amount of DMAP can accelerate the reaction.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Friedel-Crafts Acylation.
Caption: Generalized mechanisms for acylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Acetyl Chloride [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wcu.edu [wcu.edu]
- 9. chemos.de [chemos.de]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 4'-Octylacetophenone in the Development of Semiconducting Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4'-octylacetophenone as a precursor in the synthesis of the semiconducting polymer poly[3-(4-octylphenyl)thiophene] (POPT). Detailed experimental protocols for monomer and polymer synthesis, along with device fabrication, are provided. Quantitative data on the polymer's properties and device performance are summarized for easy reference.
Introduction
4'-Octylacetophenone is a key starting material for the synthesis of 3-(4-octylphenyl)thiophene, a monomer utilized in the production of the semiconducting polymer poly[3-(4-octylphenyl)thiophene] (POPT). The octylphenyl side chain of POPT enhances its solubility in organic solvents, making it suitable for solution-based processing techniques essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The phenyl substitution on the thiophene backbone can also influence the electronic properties and morphology of the resulting polymer films.
Monomer Synthesis from 4'-Octylacetophenone
A more direct, albeit multi-step, synthetic route involves the conversion of 4'-octylacetophenone to a 1,4-dicarbonyl compound, which can then be cyclized to the thiophene ring using a sulfurizing agent like Lawesson's reagent in a Paal-Knorr thiophene synthesis.[4]
Polymerization of 3-(4-octylphenyl)thiophene
The polymerization of 3-(4-octylphenyl)thiophene to yield POPT is effectively carried out using Grignard Metathesis (GRIM) polymerization.[5][6][7] This method allows for the synthesis of regioregular poly(3-substituted)thiophenes with controlled molecular weights.
Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 3-(4-octylphenyl)thiophene
This protocol is a general representation of the GRIM polymerization method and may require optimization for the specific monomer.
Materials:
-
2,5-Dibromo-3-(4-octylphenyl)thiophene (monomer)
-
Methylmagnesium bromide (CH₃MgBr) or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-dibromo-3-(4-octylphenyl)thiophene monomer in anhydrous THF in a Schlenk flask.
-
Add one equivalent of the Grignard reagent (e.g., CH₃MgBr) dropwise to the solution at room temperature.
-
Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to facilitate the Grignard exchange reaction.
-
Cool the reaction mixture to room temperature and add the Ni(dppp)Cl₂ catalyst.
-
Stir the reaction mixture at reflux for the desired polymerization time (e.g., 2-24 hours). The color of the solution will typically change, indicating polymerization.
-
Quench the polymerization by pouring the reaction mixture into an excess of methanol. The polymer will precipitate.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum to obtain the final product, poly[3-(4-octylphenyl)thiophene].
Characterization and Properties of POPT
The synthesized POPT should be characterized to determine its molecular weight, polydispersity index (PDI), optical properties, and electrochemical properties.
| Property | Typical Value | Reference |
| Molecular Weight (Mn) | 20 - 35 kDa | [5] |
| Polydispersity Index (PDI) | 1.2 - 1.5 | [5] |
| Absorption Maximum (λmax, solution) | ~450 nm | [8] |
| Absorption Maximum (λmax, film) | ~510 nm | [8] |
| Optical Bandgap (Eg) | ~2.0 eV | [8] |
| HOMO Energy Level | -5.0 to -5.2 eV | [8] |
| LUMO Energy Level | -3.0 to -3.2 eV | [8] |
Applications in Organic Electronic Devices
POPT's semiconducting properties make it a promising material for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Organic Field-Effect Transistors (OFETs)
Fabrication Protocol: Bottom-Gate, Top-Contact OFET
This protocol outlines a general procedure for fabricating OFETs using POPT as the active layer.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
POPT solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Silanization agent (e.g., octadecyltrichlorosilane - OTS) for surface treatment
Procedure:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.
-
(Optional) Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the interface properties.
-
Spin-coat the POPT solution onto the substrate to form a thin film.
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes.
-
Characterize the device by measuring its output and transfer characteristics to determine the charge carrier mobility and on/off ratio.
Organic Photovoltaic (OPV) Cells
Fabrication Protocol: Bulk Heterojunction (BHJ) Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction solar cell using POPT as the donor material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
POPT:PCBM blend solution in a suitable solvent (e.g., chlorobenzene) (PCBM:[3][3]-phenyl-C₆₁-butyric acid methyl ester)
-
Low work function metal (e.g., Calcium or Aluminum) for the cathode
Procedure:
-
Clean the ITO-coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface to act as a hole transport layer (HTL).
-
Anneal the PEDOT:PSS layer.
-
In an inert atmosphere (glovebox), spin-coat the POPT:PCBM blend solution to form the active layer.
-
Anneal the active layer to optimize the morphology.
-
Thermally evaporate the cathode metal (e.g., Ca followed by Al) on top of the active layer through a shadow mask.
-
Encapsulate the device to protect it from air and moisture.
-
Characterize the solar cell by measuring its current-voltage (J-V) characteristics under simulated solar illumination to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Device Performance Data
The performance of POPT-based devices can vary depending on the specific fabrication conditions and device architecture.
Organic Field-Effect Transistor (OFET) Performance
| Parameter | Typical Value | Reference |
| Hole Mobility (µ) | 10⁻³ - 10⁻² cm²/Vs | [No specific data found in searches] |
| On/Off Ratio | > 10⁴ | [No specific data found in searches] |
Organic Photovoltaic (OPV) Performance (POPT:PCBM)
| Parameter | Typical Value | Reference |
| Open-Circuit Voltage (Voc) | 0.6 - 0.7 V | [No specific data found in searches] |
| Short-Circuit Current (Jsc) | 5 - 8 mA/cm² | [No specific data found in searches] |
| Fill Factor (FF) | 0.5 - 0.6 | [No specific data found in searches] |
| Power Conversion Efficiency (PCE) | 2 - 3% | [No specific data found in searches] |
Note: The device performance data presented here are representative values and can be influenced by factors such as film thickness, morphology, and interfacial engineering. The provided search results did not contain specific performance metrics for POPT devices, so these are estimated based on similar polythiophene derivatives.
Conclusion
4'-Octylacetophenone serves as a valuable and accessible precursor for the synthesis of the semiconducting polymer poly[3-(4-octylphenyl)thiophene]. The resulting polymer exhibits good solubility and processability, making it a suitable candidate for various organic electronic applications. The provided protocols offer a foundation for the synthesis and fabrication of POPT-based devices, while the summarized data provides an expectation of its material properties and performance. Further optimization of synthetic procedures and device engineering can lead to enhanced performance of POPT in organic electronics.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Clemmensen Reduction of 1-(4-Octylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Clemmensen reduction of 1-(4-octylphenyl)ethanone to synthesize 1-ethyl-4-octylbenzene. The Clemmensen reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes, proving particularly effective for aryl-alkyl ketones.[1][2][3] This application note outlines the necessary reagents, step-by-step experimental procedure, and methods for purification and characterization of the final product, including representative data.
Introduction
The Clemmensen reduction is a classic organic reaction that reduces a carbonyl group to a methylene group using zinc amalgam and concentrated hydrochloric acid.[1][2][3] This reaction is a cornerstone in synthetic organic chemistry, especially for the synthesis of alkylbenzenes from acylbenzenes, which are readily prepared via Friedel-Crafts acylation.[1][3] The reaction proceeds under harsh acidic conditions, making it suitable for substrates that are stable in strong acid.[1][2] The substrate, this compound, is an aryl-alkyl ketone, making it an ideal candidate for this transformation to yield 1-ethyl-4-octylbenzene.
Reaction Scheme
Caption: General reaction scheme for the Clemmensen reduction.
Experimental Protocol
Materials:
-
This compound
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
-
Standard laboratory glassware
Procedure:
1. Preparation of Zinc Amalgam: a. In a fume hood, place zinc dust in a flask. b. Add a solution of mercuric chloride in deionized water. c. Swirl the flask for 5-10 minutes. You should observe the formation of a gray amalgam. d. Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 50 mL).
2. Reaction Setup: a. To the freshly prepared zinc amalgam in a round-bottom flask, add deionized water, concentrated hydrochloric acid, and toluene. b. Add this compound to the flask. c. Equip the flask with a reflux condenser and begin vigorous stirring.
3. Reaction Execution: a. Heat the mixture to reflux using a heating mantle. b. Maintain the reflux and vigorous stirring for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). c. During the reflux, additional portions of concentrated hydrochloric acid may be added to maintain the acidic conditions.
4. Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Decant the liquid from the remaining zinc amalgam. c. Transfer the liquid to a separatory funnel and separate the organic layer (toluene). d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
5. Purification: a. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-ethyl-4-octylbenzene.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Product | 1-Ethyl-4-octylbenzene |
| Molecular Formula | C₁₆H₂₆ |
| Molecular Weight | 218.38 g/mol |
| Appearance | Colorless to light yellow liquid |
| Expected Yield | 75-85% |
| Purity (by GC) | >97% |
Characterization Data (Representative)
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.11 (d, J = 8.0 Hz, 2H, Ar-H)
-
7.08 (d, J = 8.0 Hz, 2H, Ar-H)
-
2.61 (q, J = 7.6 Hz, 2H, Ar-CH₂CH₃)
-
2.57 (t, J = 7.8 Hz, 2H, Ar-CH₂(CH₂)₆CH₃)
-
1.59 (quint, J = 7.5 Hz, 2H, Ar-CH₂CH₂(CH₂)₅CH₃)
-
1.29-1.25 (m, 10H, -(CH₂)₅-)
-
1.22 (t, J = 7.6 Hz, 3H, Ar-CH₂CH₃)
-
0.88 (t, J = 6.8 Hz, 3H, -(CH₂)₇CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
141.6, 139.8, 128.3, 128.2, 35.6, 31.9, 31.6, 29.5, 29.3, 29.2, 28.5, 22.7, 15.7, 14.1
Gas Chromatography-Mass Spectrometry (GC-MS): The product can be analyzed by GC-MS to confirm its purity and identity. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns for alkylbenzenes include the benzylic cleavage to form a stable tropylium ion or related structures.
Visualizations
Experimental Workflow
Caption: Workflow for the Clemmensen reduction of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Postulated mechanistic pathway of the Clemmensen reduction.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid and flammable solvents.
-
Mercuric chloride is highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Zinc amalgam should be prepared and used in a designated area, and all mercury-containing waste must be disposed of according to institutional guidelines.
-
The reaction involves heating flammable solvents; ensure no open flames are nearby and use a heating mantle with a temperature controller.
Conclusion
The Clemmensen reduction offers an effective and direct method for the synthesis of 1-ethyl-4-octylbenzene from this compound. The protocol detailed in this application note provides a comprehensive guide for researchers to successfully perform this transformation. Adherence to the procedural steps and safety precautions is crucial for obtaining a high yield of the pure product. The provided characterization data serves as a benchmark for product verification.
References
Application Note: Wolff-Kishner Reduction of 4'-Octylacetophenone
AN-CHEM-024
For Research Use Only.
Abstract
This application note provides a detailed protocol for the reduction of the carbonyl group in 4'-octylacetophenone to a methylene group, synthesizing 1-ethyl-4-octylbenzene. The procedure utilizes the Huang-Minlon modification of the Wolff-Kishner reduction, a robust and high-yielding method suitable for ketones that are stable under strongly basic conditions.[1][2] This method is particularly advantageous over the Clemmensen reduction for substrates sensitive to acidic conditions.[3] The protocol outlines the reaction setup, workup, purification, and expected characterization of the product, making it a valuable resource for researchers in organic synthesis and drug development.
Introduction
The Wolff-Kishner reduction is a fundamental organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[4] The reaction proceeds via a hydrazone intermediate, which, upon heating with a strong base, eliminates nitrogen gas to form the alkane.[5][6] The original procedure required high temperatures in a sealed vessel with sodium ethoxide.[7] The Huang-Minlon modification offers a more practical, one-pot procedure by using a high-boiling solvent like diethylene glycol or ethylene glycol, which allows the reaction to be performed at atmospheric pressure and generally results in improved yields and shorter reaction times.[1][2][3]
This protocol details the application of the Huang-Minlon modification to the synthesis of 1-ethyl-4-octylbenzene from 4'-octylacetophenone. 1-ethyl-4-octylbenzene can serve as a building block in the synthesis of more complex molecules in materials science and pharmaceutical research.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from a standard procedure for the Wolff-Kishner reduction of acetophenone and is scaled for a representative synthesis.[7][8]
2.1 Materials and Equipment
-
4'-Octylacetophenone
-
Diethylene glycol (DEG)
-
Hydrazine hydrate (85-90%)
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
500 mL round-bottom flask or Claisen flask
-
Reflux condenser
-
Distillation head and condenser
-
Heating mantle
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.2 Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine 4'-octylacetophenone (e.g., 21.84 g, 0.1 mol), diethylene glycol (250 mL), hydrazine hydrate (20 mL, ~0.4 mol), and potassium hydroxide pellets (22.4 g, 0.4 mol).
-
Hydrazone Formation: Heat the mixture gently using a heating mantle while stirring. Continue heating until the potassium hydroxide has dissolved. Once dissolved, bring the mixture to reflux and maintain for 1 hour to ensure the complete formation of the hydrazone intermediate.
-
Removal of Water and Excess Hydrazine: After the initial reflux period, replace the reflux condenser with a distillation apparatus. Heat the flask to distill off water and excess hydrazine. Continue the distillation until the temperature of the reaction mixture rises to 190-200°C.[1]
-
Decomposition of Hydrazone: Once the temperature has reached 190-200°C, switch back to a reflux condenser and continue to heat the reaction mixture under reflux for an additional 3 to 4 hours. The evolution of nitrogen gas is a key driving force for the reaction.[3]
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into 500 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by a brine wash (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1-ethyl-4-octylbenzene.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Physical State |
| 4'-Octylacetophenone | C₁₆H₂₄O | 232.36 | 21.84 | 0.1 | 1.0 | Liquid |
| Hydrazine Hydrate | H₆N₂O | 50.06 | ~20 mL | ~0.4 | ~4.0 | Liquid |
| Potassium Hydroxide | KOH | 56.11 | 22.4 | 0.4 | 4.0 | Solid |
| 1-Ethyl-4-octylbenzene | C₁₆H₂₆ | 218.38 | - | - | - | Liquid[9] |
Expected Yield: While the specific yield for 4'-octylacetophenone is not documented in the searched literature, the reduction of the analogous acetophenone under similar conditions provides a yield of approximately 78-85%.[8] A similar high yield is anticipated for this reaction. The Huang-Minlon modification is known to produce pure products with high yields.[1][2]
Table 2: Characterization Data for 1-Ethyl-4-octylbenzene
| Property | Expected Value | Reference |
| Appearance | Colorless to Light yellow clear liquid | [9] |
| Purity (GC) | >97.0% | [9] |
| Specific Gravity (20/20) | 0.8530 to 0.8630 | [9] |
| Flash Point | 133 °C | [9] |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, 4H, ~7.1-7.3 ppm), Ethyl -CH₂- (quartet, 2H, ~2.6 ppm), Alkyl chain protons (multiplets, ~0.8-1.6 ppm), Ethyl -CH₃ (triplet, 3H, ~1.2 ppm) | Predicted based on structure |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~128-142 ppm), Ethyl -CH₂- (~29 ppm), Alkyl chain carbons (~14-32 ppm), Ethyl -CH₃ (~16 ppm) | Predicted based on structure |
| IR (neat) | C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-2960 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹) | Predicted based on structure |
Workflow Visualization
The experimental workflow for the Huang-Minlon modification of the Wolff-Kishner reduction is outlined below.
Caption: Experimental workflow for the synthesis of 1-ethyl-4-octylbenzene.
Safety Precautions
-
Hydrazine Hydrate: is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium Hydroxide (KOH): is a strong base and is corrosive. Avoid contact with skin and eyes.
-
High Temperatures: The reaction is conducted at high temperatures (up to 200°C). Use appropriate heating equipment (heating mantle with a temperature controller) and ensure the apparatus is securely clamped.
-
Diethylene Glycol: Can cause irritation upon contact.
-
Nitrogen Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if the system is not properly vented. Ensure the reaction is performed in an open or vented system (e.g., with a condenser open to the atmosphere or a nitrogen bubbler).
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 7. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 1-Ethyl-4-octylbenzene | 204008-22-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Octylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of octylbenzene for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of octylbenzene, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate it. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid catalyst quickly in a glove box or under a stream of inert gas. |
| Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively removing it from the reaction. This means a stoichiometric amount of catalyst is often required. | Use at least a 1:1 molar ratio of Lewis acid catalyst to the acylating agent. In some cases, a slight excess (1.1 to 1.2 equivalents) of the catalyst may be beneficial. | |
| Sub-optimal Reaction Temperature: The reaction may have a high activation energy requiring heat, or excessive heat could be causing degradation or side reactions. | Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to complete the reaction. Monitor the reaction progress by TLC or GC to find the optimal temperature. | |
| Poor Quality Reagents: Impurities in octylbenzene or the acylating agent (e.g., acetyl chloride) can interfere with the reaction. | Use high-purity, freshly distilled octylbenzene and acylating agent. | |
| Formation of Multiple Products (Isomers) | Regioselectivity: The octyl group is an ortho-, para-directing activator. Acylation can occur at both the ortho and para positions. The long alkyl chain may sterically hinder the ortho position. | The para-isomer is generally favored due to less steric hindrance. To potentially increase para-selectivity, consider using a bulkier Lewis acid catalyst or running the reaction at a lower temperature. Analysis of the product mixture by GC or NMR will be necessary to determine the isomer ratio. |
| Polysubstitution: While less common than in Friedel-Crafts alkylation, it can occur if the reaction conditions are too harsh. The product ketone is deactivating, which usually prevents a second acylation. | Use a 1:1 stoichiometry of octylbenzene to the acylating agent. Avoid excessively high temperatures and long reaction times. | |
| Difficult Work-up (Emulsion Formation) | Formation of Aluminum Salts: Hydrolysis of the aluminum chloride-ketone complex during aqueous work-up can form aluminum hydroxides, leading to persistent emulsions. | During the quench, slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts dissolved. If an emulsion persists, add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, or try gentle warming. |
| Product is a Dark Oil or Tar | Decomposition/Side Reactions: Running the reaction at too high a temperature can lead to decomposition of starting materials or products. | Maintain careful temperature control throughout the reaction, especially during the initial addition of reagents. Ensure an efficient stirring mechanism is in place. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of acylated octylbenzene consistently low?
Low yields in Friedel-Crafts acylation are most commonly due to inactive catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic and will be neutralized by even trace amounts of water. Ensure all your equipment is rigorously dried, and all reagents and solvents are anhydrous. Another common reason is using only a catalytic amount of AlCl₃. Since the product ketone complexes with the Lewis acid, you need at least one equivalent of the catalyst for every equivalent of your acylating agent.
Q2: How can I control the regioselectivity to favor the para-isomer over the ortho-isomer?
The octyl group is an ortho-, para-director. However, due to the steric bulk of the octyl group and the acylium ion complex, the para position is significantly less hindered, and is therefore the major product under most conditions. To maximize the para to ortho ratio, you can try running the reaction at lower temperatures, which increases selectivity.
Q3: Can I use a different catalyst besides aluminum chloride?
Yes, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used. Iron(III) chloride is a milder and more environmentally friendly option that can be effective. Solid acid catalysts, such as zeolites, offer the advantage of easier separation from the reaction mixture and can be regenerated and reused. However, catalyst efficiency can be substrate-specific, and you may need to screen different catalysts and optimize reaction conditions for octylbenzene.
Q4: What is the best solvent for the acylation of octylbenzene?
Common solvents for Friedel-Crafts acylation include dichloromethane (DCM) or 1,2-dichloroethane (DCE) because they are inert under the reaction conditions. Carbon disulfide (CS₂) is also a classic solvent for this reaction. In some cases, if the starting material is a liquid, an excess of the aromatic compound (octylbenzene in this case) can be used as the solvent.
Q5: My reaction mixture turns dark brown/black. Is this normal?
A color change to orange, red, or brown is common as the acylium ion and its complex with the Lewis acid form. However, a very dark brown or black color, especially if accompanied by the formation of solid precipitates, may indicate decomposition or side reactions, often due to overheating. It is critical to control the temperature, especially during the exothermic addition of the acylating agent to the catalyst.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Octylbenzene with Acetyl Chloride
This protocol provides a general guideline for the acylation of octylbenzene using aluminum chloride as the catalyst.
Materials:
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n-Octylbenzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes (e.g., filled with CaCl₂) or by maintaining a positive pressure of an inert gas like nitrogen.
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Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice-water bath.
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Formation of Electrophile: Add acetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The rate of addition should be controlled to keep the temperature below 5-10 °C.
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Acylation: After the complete addition of acetyl chloride, add octylbenzene (1.0 equivalent), also dissolved in anhydrous DCM, dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
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Reaction Completion: Once the addition of octylbenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (e.g., 25g ice and 15mL HCl per 0.05 mol of substrate). This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of DCM.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired octylacetophenone isomers.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of octylbenzene.
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Technical Support Center: Synthesis of 1-(4-Octylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-octylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of octylbenzene. This electrophilic aromatic substitution reaction involves reacting octylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products in the Friedel-Crafts acylation of octylbenzene are isomers of the desired product and polyacylated products.
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Isomeric Impurities: The octyl group is an ortho-, para-directing activator of the benzene ring for electrophilic substitution. Therefore, in addition to the desired para-isomer (this compound), the formation of the ortho-isomer (1-(2-octylphenyl)ethanone) is a common side product. The para isomer is generally the major product due to steric hindrance at the ortho position caused by the bulky octyl group.
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Polyacylation Products: Although less common than in Friedel-Crafts alkylation, diacylation of the octylbenzene ring can occur, leading to the formation of 1,3-diacetyl-5-octylbenzene or other polyacylated species. The acetyl group is a deactivating group, which makes the monoacylated product less reactive towards further acylation, thus minimizing polysubstitution.[1]
Q3: How can I minimize the formation of the ortho-isomer?
A3: While completely eliminating the formation of the ortho-isomer is challenging, its proportion can be minimized by controlling the reaction conditions. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer.
Q4: What are the critical parameters to control for a successful synthesis?
A4: Several parameters are crucial for a high-yield synthesis of this compound:
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Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent deactivation of the catalyst. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. Therefore, slightly more than one equivalent of the catalyst is required per equivalent of the acylating agent.[2]
-
Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and to favor the formation of the para-isomer.
-
Purity of Reagents: The purity of octylbenzene, acetyl chloride/acetic anhydride, and the Lewis acid is critical to avoid side reactions and catalyst deactivation.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Deactivation: Presence of moisture in reagents or glassware. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere. |
| 2. Insufficient Catalyst: The ketone product complexes with the Lewis acid, rendering it inactive. | 2. Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst relative to the acylating agent. | |
| 3. Deactivated Aromatic Ring: Although octylbenzene is an activating substrate, impurities in the starting material could be deactivating. | 3. Purify the octylbenzene starting material by distillation if necessary. | |
| 4. Low Reaction Temperature: While low temperatures are needed for selectivity, the reaction may not proceed if the temperature is too low. | 4. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for a sufficient time to ensure completion. | |
| Formation of Multiple Products (Observed by TLC or GC) | 1. Isomer Formation: Co-formation of the ortho-isomer alongside the desired para-isomer. | 1. Optimize reaction temperature; lower temperatures favor the para-isomer. Plan for a purification step to separate the isomers (e.g., fractional distillation or column chromatography). |
| 2. Polyacylation: The product is undergoing a second acylation reaction. | 2. Ensure the correct stoichiometry of reactants is used. Avoid excessively high reaction temperatures or prolonged reaction times. | |
| Dark, Tarry Reaction Mixture | 1. Side Reactions: Polymerization or decomposition of starting materials or products. | 1. Ensure the reaction temperature is well-controlled, especially during the addition of the Lewis acid and acylating agent. Add the reagents slowly to manage the exotherm. |
| 2. Impure Reagents: Impurities in the starting materials can lead to charring. | 2. Use high-purity, and if necessary, freshly distilled reagents. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Octylbenzene
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Octylbenzene
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Acetyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Catalyst Suspension: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add octylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over 30-60 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
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Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired this compound from side products.
Visualizations
Caption: Mechanism of the Friedel-Crafts acylation of octylbenzene.
Caption: Formation of ortho and para isomers in the acylation of octylbenzene.
References
Technical Support Center: Chromatographic Purification of 1-(4-Octylphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1-(4-Octylphenyl)ethanone using column chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and illustrative diagrams to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of moderately non-polar compounds like this compound, silica gel is the most common and effective stationary phase. A mesh size of 230-400 is ideal for flash chromatography, providing a good balance between resolution and flow rate.[1]
Q2: How do I determine the best solvent system (eluent) for my column?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[2][3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound.[2] This Rf value typically ensures good separation from impurities and a reasonable elution time. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[2][4]
Q3: My compound is not dissolving well in the eluent for loading. What should I do?
A3: If your crude product has poor solubility in the chosen eluent, you can use a "dry loading" technique.[5][6] This involves dissolving your compound in a suitable volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[5][7] This powder can then be carefully added to the top of your packed column.
Q4: Can I reuse my chromatography column?
A4: While technically possible for identical crude mixtures, it is generally not recommended for high-purity applications. Reusing a column can lead to cross-contamination from strongly adsorbed impurities from a previous run, diminishing the effectiveness of the separation. For best results, always use a freshly packed column for each purification.
Q5: My compound appears to be degrading on the silica gel. What are my options?
A5: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this is happening, you can either switch to a different stationary phase like alumina or deactivate the silica gel.[8] To deactivate silica, you can flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[7]
Experimental Protocols
Protocol 1: Determining the Eluent System via TLC
-
Prepare TLC Chamber: Line a developing chamber with filter paper and add a small amount of your test solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Close the chamber to allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm).[9] this compound should appear as a dark spot.
-
Optimize: Adjust the solvent ratio until the desired product spot has an Rf value of ~0.3. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf value.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
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Packing the Column (Wet Method): Clamp the column and close the stopcock. Fill the column about halfway with the chosen eluent. In a separate beaker, create a slurry of silica gel (230-400 mesh) in the same eluent. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Never let the solvent level drop below the top of the silica bed.[10]
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Sample Loading (Wet Method): Dissolve the crude product in the minimum amount of eluent.[5] Once the solvent level in the packed column has reached the top of the silica, carefully add the sample solution using a pipette. Open the stopcock and allow the sample to enter the silica bed. Add a small amount of fresh eluent to wash the sides and load any remaining sample.
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Elution: Carefully add more eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.[2]
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Fraction Collection: Collect the eluting solvent in appropriately sized test tubes. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: TLC Solvent System Optimization
| Hexanes:Ethyl Acetate Ratio | Observed Rf of Product | Observations |
| 98:2 | 0.15 | Low Rf, slow elution. Good for separating very non-polar impurities. |
| 95:5 | 0.32 | Optimal. Good separation from common impurities. |
| 90:10 | 0.55 | Higher Rf, faster elution. May co-elute with less polar impurities. |
Table 2: Typical Purification Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel, 230-400 Mesh |
| Column Dimensions | Diameter: 3 cm, Silica Height: 20 cm |
| Crude Sample Load | 1.0 g |
| Eluent | 95:5 Hexanes:Ethyl Acetate |
| Loading Method | Wet Loading (in minimal eluent) |
| Expected Yield | 85-95% (depending on crude purity) |
| Purity (Post-Column) | >98% (by HPLC/NMR) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Won't Elute | 1. Eluent is not polar enough.2. Compound decomposed on the column. | 1. Gradually increase the polarity of the eluent (e.g., switch to 90:10 Hexanes:EtOAc).[8]2. Test compound stability on a small amount of silica. Consider deactivating the silica or using alumina.[8] |
| Poor Separation / Mixed Fractions | 1. Column was overloaded.2. Sample band was too wide during loading.3. Column was packed improperly (cracks/channels).4. Eluent polarity is too high. | 1. Use a larger column or reduce the amount of crude material.2. Load the sample in the minimum possible volume of solvent.3. Repack the column carefully, ensuring no air bubbles or cracks form.4. Choose a less polar eluent system that gives a lower Rf on TLC. |
| Product Elutes Too Quickly (with non-polar impurities) | 1. Eluent is too polar. | 1. Reduce the polarity of the eluent (e.g., switch to 98:2 Hexanes:EtOAc). An ideal Rf is ~0.3.[2] |
| Streaking/Tailing of the Product Band | 1. Compound is sparingly soluble in the eluent.2. Column is overloaded. | 1. Try a different solvent system in which the compound is more soluble.2. Once the product starts eluting, you can slightly increase the solvent polarity to speed up the elution of the tail.[8] |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chromtech.com [chromtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. app.studyraid.com [app.studyraid.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Recrystallization of 4'-Octylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4'-octylacetophenone. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 4'-octylacetophenone.
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough. | 1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][2] 2. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[2][3] 3. Add a seed crystal of pure 4'-octylacetophenone if available.[2] 4. Cool the solution in an ice bath to further decrease the solubility. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of 4'-octylacetophenone. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point.[1][4] 3. The presence of significant impurities can lower the melting point of the mixture. | 1. Reheat the solution to redissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Alternatively, reheat the solution and add more of the primary solvent to make the solution more dilute, then cool slowly.[1][2] 3. Ensure the crude material is reasonably pure before attempting recrystallization. |
| Low recovery of crystalline product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][5] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough, redissolving some of the product.[5] | 1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. To prevent premature crystallization, use a heated filter funnel or add a small excess of hot solvent before filtration and then evaporate the excess.[4][6] 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. 2. Rapid crystallization has trapped impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. 2. Ensure the cooling process is slow and gradual to allow for the formation of pure crystals.[3] If necessary, redissolve the crystals and recrystallize them more slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 4'-octylacetophenone?
A1: The ideal solvent is one in which 4'-octylacetophenone is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Given its structure (an aromatic ketone with a long alkyl chain), nonpolar to moderately polar solvents are likely good candidates. Alcohols like ethanol or methanol, or a mixed solvent system such as hexane/ethyl acetate, are often good starting points for aromatic compounds.[3][8] It is recommended to test the solubility in a few different solvents on a small scale first.
Q2: How can I choose a suitable solvent system?
A2: A good recrystallization solvent will dissolve the compound when hot but not when cold. You can test this by adding a small amount of your crude 4'-octylacetophenone to a test tube with a small amount of solvent. If it dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a potentially good solvent.
Q3: My compound has oiled out. Can I still get crystals?
A3: Yes. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens when the melting point of the compound is lower than the boiling point of the solvent or the solution is too concentrated.[1][4] To remedy this, you can try reheating the solution to redissolve the oil, adding more solvent to decrease the concentration, and then cooling slowly.[1][2] Using a mixed solvent system can also sometimes prevent oiling out.
Q4: How do I perform a hot filtration correctly to avoid premature crystallization?
A4: To prevent the product from crystallizing in the filter funnel during hot filtration, it is important to keep everything hot. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[6] You can also preheat the funnel by placing it over the boiling solvent in the collection flask before filtration.[6] Using a slight excess of hot solvent can also help, which can then be evaporated after filtration.[4]
Q5: What is the purpose of a second "crop" of crystals?
A5: After the first filtration, the remaining solution (mother liquor) still contains some dissolved product. By concentrating the mother liquor (boiling off some of the solvent) and cooling it again, a second batch of crystals, or a "second crop," can often be obtained. This increases the overall yield of the recrystallization process. However, be aware that the second crop may be less pure than the first.
Experimental Protocol: General Recrystallization Procedure
This is a general procedure that can be adapted for the recrystallization of 4'-octylacetophenone.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude 4'-octylacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Visual Workflows
Caption: Troubleshooting workflow for common recrystallization problems.
Caption: A standard experimental workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Tips & Tricks [chem.rochester.edu]
Preventing polyacylation in the synthesis of p-octylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-octylacetophenone via Friedel-Crafts acylation. Our focus is to address common challenges, with a particular emphasis on preventing polyacylation and other side reactions to ensure a high yield of the desired monoacylated product.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation in the context of the synthesis of p-octylacetophenone, and why is it a concern?
A1: Polyacylation is a side reaction in Friedel-Crafts acylation where more than one acyl group is introduced onto the aromatic ring of octylbenzene. While generally less common than polyalkylation, it can occur, leading to the formation of di- or even tri-acylated byproducts. This is a concern as it reduces the yield of the desired p-octylacetophenone and complicates the purification process, requiring additional steps to separate the mono-acylated product from the poly-acylated impurities.
Q2: How does the octyl group on the benzene ring influence the likelihood of polyacylation?
A2: The octyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution, including Friedel-Crafts acylation. This activation, in theory, could make the ring more susceptible to a second acylation. However, the acyl group introduced in the first step is deactivating, which strongly discourages further acylation.[1][2] The steric bulk of the long octyl chain also plays a role, primarily directing the incoming acyl group to the para position, but it does not completely prevent di-substitution under harsh conditions.
Q3: What are the primary strategies to prevent polyacylation?
A3: The key strategies to minimize polyacylation include:
-
Stoichiometric Control: Carefully controlling the molar ratio of reactants is crucial. Using a 1:1 molar ratio of octylbenzene to the acylating agent (e.g., acetyl chloride) is recommended. A slight excess of the acylating agent may be used to ensure complete conversion of the starting material, but a large excess should be avoided.[3]
-
Low Reaction Temperature: Maintaining a low reaction temperature, typically starting at 0°C and allowing the reaction to proceed at or slightly above this temperature, helps to control the reaction rate and improve selectivity for mono-acylation.[4]
-
Controlled Addition of Reagents: The slow, dropwise addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid catalyst helps to maintain a low concentration of the reactive electrophile, further minimizing the chance of polyacylation.[3]
-
Monitoring Reaction Progress: Closely monitoring the reaction using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction as soon as the starting octylbenzene has been consumed, preventing the formation of polyacylated products over extended reaction times.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of di-acylated product observed. | Reaction temperature is too high, leading to increased reactivity and the overcoming of the deactivating effect of the first acyl group. | Maintain a low reaction temperature (0-5°C) throughout the addition of the acylating agent and allow the reaction to warm to room temperature slowly while monitoring its progress.[4] |
| A large excess of the acylating agent was used. | Use a strict 1:1 or a very slight excess (e.g., 1.1 equivalents) of the acylating agent relative to octylbenzene.[5][6] | |
| Prolonged reaction time after the consumption of the starting material. | Monitor the reaction progress by TLC and quench the reaction as soon as the octylbenzene spot disappears.[4] | |
| Low yield of p-octylacetophenone with unreacted starting material. | Insufficient amount of Lewis acid catalyst (e.g., AlCl₃). In Friedel-Crafts acylation, the ketone product complexes with the catalyst, so a stoichiometric amount is often required. | Use at least a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent. |
| Deactivated catalyst due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Handle the Lewis acid in a dry environment (e.g., under an inert atmosphere). | |
| Reaction temperature is too low, leading to a slow reaction rate. | If the reaction is sluggish at low temperatures, allow it to warm to room temperature and monitor its progress. Gentle heating may be required, but this should be done cautiously to avoid polyacylation. | |
| Formation of ortho- and meta- isomers. | The octyl group is an ortho, para-director. While the para-product is sterically favored, some ortho-isomer formation is possible. Meta-isomer formation is generally minimal. | The formation of the para-isomer is generally favored due to the steric hindrance of the octyl group. Purification by column chromatography or recrystallization can be used to isolate the desired p-octylacetophenone. |
| Dark, tarry byproducts are formed. | The reaction temperature was excessively high, leading to polymerization and decomposition of the starting materials and products. | Strictly control the reaction temperature, especially during the exothermic addition of the acylating agent. Use an ice bath to dissipate heat effectively.[3] |
Experimental Protocol: Synthesis of p-Octylacetophenone
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Octylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Acylation: After the addition of acetyl chloride is complete, add a solution of octylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of octylbenzene), slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure p-octylacetophenone.
Reaction Pathway and Side Reaction
Caption: Friedel-Crafts acylation of octylbenzene leading to the desired p-octylacetophenone and the potential polyacylation side reaction.
References
Troubleshooting carbocation rearrangement in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts reactions, with a specific focus on carbocation rearrangement.
Troubleshooting Guide: Carbocation Rearrangement
Q1: My Friedel-Crafts alkylation yielded an unexpected isomer. Instead of the straight-chain alkylbenzene, I obtained a branched product. What happened?
This is a classic case of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. If this intermediate can rearrange to a more stable carbocation (e.g., from a primary to a secondary or tertiary carbocation), it will do so before the aromatic ring attacks. This rearrangement leads to the formation of an isomeric product.
For example, the alkylation of benzene with 1-chloropropane is expected to yield n-propylbenzene. However, the major product is often isopropylbenzene due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation.[1][2][3][4][5]
Q2: How can I minimize or prevent carbocation rearrangement in my Friedel-Crafts alkylation?
While completely preventing rearrangement in susceptible cases can be challenging, you can influence the product distribution by carefully selecting your reaction conditions. Lowering the reaction temperature can sometimes favor the kinetic (non-rearranged) product over the thermodynamic (rearranged) product.[6] The choice of Lewis acid can also have an effect, with milder Lewis acids potentially leading to less carbocation formation and therefore less rearrangement.
However, the most reliable method to obtain the desired straight-chain alkylbenzene is to bypass the problematic carbocation intermediate altogether by using a two-step alternative: Friedel-Crafts Acylation followed by Reduction .
Q3: What is the Friedel-Crafts Acylation-Reduction two-step method, and how does it prevent rearrangement?
This method involves two distinct steps:
-
Friedel-Crafts Acylation: First, an acyl group (R-C=O) is introduced into the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The key intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[7][8]
-
Reduction: The resulting ketone is then reduced to the desired straight-chain alkyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3][9]
This two-step sequence reliably produces the desired linear alkylbenzene without the issue of carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: Why do carbocations rearrange?
Carbocations rearrange to achieve a more stable electronic configuration. The order of carbocation stability is tertiary > secondary > primary. Rearrangements occur via a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon, resulting in a more stable carbocation.[10][11]
Q2: Which alkylating agents are most susceptible to rearrangement?
Alkyl halides that would form a primary carbocation are the most prone to rearrangement. For example, 1-chloropropane and 1-chlorobutane will readily rearrange to form secondary carbocations. Secondary alkyl halides can also rearrange to form more stable tertiary carbocations if possible. Methyl and ethyl halides do not rearrange as they cannot form more stable carbocations. Tertiary alkyl halides are also not prone to rearrangement as they already form a stable tertiary carbocation.[2]
Q3: Are there any other limitations to Friedel-Crafts alkylation I should be aware of?
Yes, besides carbocation rearrangement, other limitations include:
-
Polyalkylation: The product of a Friedel-Crafts alkylation is more reactive than the starting material, which can lead to the addition of multiple alkyl groups to the aromatic ring. Using a large excess of the aromatic starting material can help to minimize this.[4][12]
-
Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are too deactivated to undergo Friedel-Crafts alkylation.[7]
-
Aryl and Vinylic Halides: These compounds do not form carbocations under Friedel-Crafts conditions and therefore cannot be used as alkylating agents.[12]
-
Substrates with -NH₂, -NHR, or -NR₂ groups: The Lewis acid catalyst will react with the basic amine group, deactivating the ring.[4][7]
Q4: What are the main differences between Friedel-Crafts Alkylation and Acylation?
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation | Acylium ion |
| Rearrangement | Prone to carbocation rearrangement | No rearrangement of the acylium ion[7][8] |
| Product Reactivity | Product is more reactive than starting material (polyalkylation is common) | Product is less reactive than starting material (no polyacylation)[4][11] |
| Catalyst | Catalytic amount of Lewis acid | Stoichiometric amount of Lewis acid is often required |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Propanoyl chloride
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
Add 75 mL of anhydrous benzene and 13.3 g (0.10 mol) of anhydrous aluminum chloride to the flask.
-
Cool the mixture in an ice bath and begin stirring.
-
Slowly add 9.25 g (0.10 mol) of propanoyl chloride from the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the mixture back to room temperature and then carefully pour it onto a mixture of 50 g of ice and 50 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting propiophenone by vacuum distillation.
Protocol 2: Clemmensen Reduction of Propiophenone
Materials:
-
Propiophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Prepare zinc amalgam by stirring 100 g of zinc powder with 10 g of mercuric chloride in 150 mL of water and 5 mL of concentrated HCl for 5 minutes. Decant the water and wash the amalgam with water.
-
In a 500 mL round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.
-
Add a solution of 13.4 g (0.10 mol) of propiophenone in 50 mL of toluene.
-
Add 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Add an additional 25 mL of concentrated HCl every hour.
-
After the reflux period, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the toluene by distillation.
-
Purify the resulting n-propylbenzene by fractional distillation.[3][13][14]
Protocol 3: Wolff-Kishner Reduction of Propiophenone
Materials:
-
Propiophenone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Round-bottom flask with a reflux condenser and a distillation head
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine 13.4 g (0.10 mol) of propiophenone, 15 mL of hydrazine hydrate (85%), and 100 mL of diethylene glycol.
-
Add 14 g of potassium hydroxide pellets.
-
Attach a reflux condenser and heat the mixture to 130-140 °C for 1 hour.
-
Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.
-
Reattach the reflux condenser and maintain the temperature at 190-200 °C for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and wash with dilute HCl and then with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and remove the ether by distillation.
-
Purify the resulting n-propylbenzene by fractional distillation.[15][16][17]
Visualizations
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for carbocation rearrangement.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Clemmensen Reduction [organic-chemistry.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. jk-sci.com [jk-sci.com]
Optimizing temperature conditions for 1-(4-Octylphenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(4-Octylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Friedel-Crafts acylation of octylbenzene with an acylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature is a crucial parameter that significantly influences both the yield and the regioselectivity of the reaction. The octyl group on the benzene ring directs the incoming acetyl group to the ortho and para positions. Lowering the reaction temperature generally favors the formation of the desired para isomer, this compound, over the sterically hindered ortho isomer. Excessively high temperatures can lead to increased formation of the ortho isomer and other byproducts, as well as potential decomposition of reactants and products.
Q3: I am getting a low yield of the desired product. What are the potential causes and solutions?
A3: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination.
-
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.
-
Solution: A stoichiometric amount of the Lewis acid is often required. Using 1.1 to 1.3 equivalents of the catalyst is recommended to drive the reaction to completion.
-
-
Suboptimal Temperature: If the reaction temperature is too low, the reaction may be incomplete.
-
Solution: While lower temperatures favor para selectivity, the optimal temperature should be determined experimentally. If the reaction is sluggish, a modest increase in temperature may be necessary. Refer to the data on temperature optimization for guidance.
-
Q4: My final product is a mixture of isomers. How can I improve the selectivity for the para product?
A4: Achieving high para selectivity is a common challenge. Here's how you can address it:
-
Lower the Reaction Temperature: This is the most effective way to increase the proportion of the para isomer. Running the reaction at temperatures below 0°C, and even as low as -20°C, has been shown to significantly improve the para:ortho ratio.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different anhydrous solvents, such as dichloromethane, carbon disulfide, or nitrobenzene, may help optimize selectivity.
Q5: What are the common byproducts I should look out for, and how can I minimize them?
A5: Besides the ortho isomer, other potential byproducts include:
-
Polysubstituted products: Although the acyl group is deactivating, preventing further acylation, polysubstitution can occur if the reaction conditions are too harsh.
-
Solution: Use a 1:1 molar ratio of octylbenzene to the acylating agent and maintain a low reaction temperature.
-
-
Products from dealkylation-acylation: The octyl group could potentially be cleaved and the resulting benzene ring acylated.
-
Solution: Milder reaction conditions (lower temperature and shorter reaction time) can help to minimize this side reaction.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction | Inactive catalyst (moisture contamination). | Use fresh, anhydrous Lewis acid. Ensure all glassware and solvents are completely dry. |
| Deactivated starting material. | Ensure the octylbenzene is pure and free of deactivating contaminants. | |
| Insufficient catalyst loading. | Increase the amount of Lewis acid to at least a stoichiometric equivalent. | |
| Low Yield of para Isomer | Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 0°C to -20°C). |
| Non-optimal solvent. | Experiment with different anhydrous solvents to find the best for para selectivity. | |
| Formation of Multiple Products | High reaction temperature favoring isomer formation. | Lower the reaction temperature. |
| Incorrect stoichiometry leading to polysubstitution. | Use a 1:1 molar ratio of octylbenzene to the acylating agent. | |
| Difficult Product Isolation | Incomplete quenching of the reaction. | Ensure the reaction is fully quenched by slowly adding the mixture to ice and concentrated HCl. |
| Formation of emulsions during workup. | The acidic workup should help dissolve aluminum salts. If emulsions persist, try adding a saturated solution of NaCl (brine). |
Data Presentation
The following table summarizes the effect of temperature on the yield and regioselectivity of the Friedel-Crafts acylation of a similar alkylbenzene (isobutylbenzene) with acetyl chloride, which illustrates the expected trend for octylbenzene.
| Reaction Temperature (°C) | Conversion (%) | para-Isomer Selectivity (%) | para : meta Isomer Ratio | Reference |
| 0 | 95.2 | 97.8 | 65:1 | [1] |
| -15 | Not Specified | 98.5 | 82:1 | [1] |
Note: This data is for the acylation of isobutylbenzene and serves as a representative example of the effect of temperature on regioselectivity in Friedel-Crafts acylation of alkylbenzenes.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Octylbenzene
Materials:
-
Octylbenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0°C or -15°C) using an ice-salt bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the low temperature.
-
Addition of Octylbenzene: After the addition of acetyl chloride is complete, add octylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel. Add the octylbenzene solution dropwise to the reaction mixture over 30-40 minutes.
-
Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride-ketone complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
Technical Support Center: Removal of Aluminum Chloride Catalyst from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures, particularly after Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction mixture after a Friedel-Crafts reaction?
A1: Quenching serves two primary purposes: to stop the reaction by decomposing the aluminum chloride catalyst and to break up the complex formed between the Lewis acid catalyst and the product (often a ketone in acylations). This process is essential for the isolation and purification of the desired product.[1] The hydrolysis of aluminum chloride renders it inactive.
Q2: Why is the reaction mixture typically added to ice or cold water and not the other way around?
A2: The reaction of aluminum chloride with water is highly exothermic and can cause the mixture to boil violently, potentially releasing corrosive hydrogen chloride (HCl) gas.[1] Adding the reaction mixture slowly to a large volume of stirred ice or cold water helps to dissipate the heat generated, ensuring a more controlled and safer quenching process.[1]
Q3: What causes the formation of a stubborn emulsion during aqueous workup?
A3: Emulsions are stable mixtures of two immiscible liquids, like an organic solvent and water. In the context of a Friedel-Crafts workup, they are often caused by the presence of finely divided aluminum salts (aluminum hydroxides or oxides) that form during quenching.[2][3] These fine particles, along with potential surfactant-like byproducts from the reaction, can stabilize the interface between the organic and aqueous layers, preventing them from separating.[2][3] Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[2][3]
Q4: Can I use a basic solution, like sodium bicarbonate, for the initial quench?
A4: It is generally not recommended to use a basic solution for the initial quench. The highly exothermic reaction of AlCl₃ with water is difficult to control, and adding a base can lead to a violent, uncontrolled reaction. The initial quench is best performed with ice-cold water or dilute acid to manage the exotherm. A basic wash, such as with sodium bicarbonate solution, is typically used in a subsequent step to neutralize any remaining acid.[1]
Q5: My product seems to be lost during the workup. What are the common reasons for low recovery?
A5: Product loss during workup can occur for several reasons. A persistent emulsion can make clean separation of the organic layer difficult, leading to loss of product with the aqueous phase.[1] Incomplete extraction of the product from the aqueous layer is another common issue. Performing multiple extractions with the organic solvent can help maximize recovery. Additionally, some products may be sensitive to the acidic or basic conditions of the workup, leading to degradation.
Troubleshooting Guides
Issue 1: Violent, Uncontrolled Exothermic Reaction During Quenching
Symptoms:
-
Rapid boiling of the solvent.
-
Forceful release of gas (HCl).
-
Splattering of the reaction mixture.
Root Causes:
-
Adding water or quenching medium too quickly to the reaction mixture.
-
Insufficient cooling of the reaction mixture before quenching.
-
Using an inadequate volume of quenching medium to absorb the heat.
Solutions:
| Solution | Description | Pros | Cons |
| Controlled Addition to Ice | Slowly pour the reaction mixture in a thin stream into a vigorously stirred slurry of crushed ice and water. | Effective heat dissipation, safer procedure. | Can be slow for large-scale reactions. |
| Pre-cooling | Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before beginning the quench. | Reduces the initial rate of the exothermic reaction. | May not be sufficient on its own for large quantities of AlCl₃. |
| Adequate Quenching Volume | Use a sufficient volume of ice/water, typically around 5 mL per gram of AlCl₃ used.[1] | Ensures enough thermal mass to absorb the heat generated. | Increases the total volume of the workup. |
Troubleshooting Workflow:
References
Technical Support Center: Characterization of Impurities in 1-(4-Octylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of impurities in 1-(4-Octylphenyl)ethanone samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound and its impurities.
Q1: What are the most common process-related impurities I should expect in a sample of this compound?
A1: Samples of this compound, typically synthesized via Friedel-Crafts acylation of octylbenzene, may contain several process-related impurities.[1][2] The most common include unreacted starting materials, positional isomers, and byproducts from side reactions. A summary of these potential impurities is provided in Table 1.
Q2: I am seeing a cluster of peaks around the main this compound peak in my HPLC/GC analysis. How can I resolve them?
A2: The cluster of peaks likely corresponds to positional isomers (ortho- and meta-substituted products) which have very similar polarities and boiling points.
-
For HPLC: Improve resolution by optimizing the mobile phase composition. A shallower gradient or a switch to a different organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Employing a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase (e.g., Phenyl-Hexyl instead of C18), can also enhance separation.[3]
-
For GC: To improve separation, use a longer capillary column (e.g., 60 m instead of 30 m) or a column with a different polarity stationary phase. Optimize the oven temperature program by using a slower ramp rate around the elution temperature of the isomers.[4]
Q3: My baseline is noisy in my HPLC chromatogram. What are the possible causes and solutions?
A3: A noisy baseline can stem from several sources. First, ensure your mobile phase solvents are of high purity, filtered, and properly degassed to prevent air bubbles from entering the system.[5] Check for any leaks in the pump, injector, or fittings, as pressure fluctuations can cause baseline noise. Finally, detector issues, such as a failing lamp or a contaminated flow cell, can also be a cause.[5]
Q4: I have an unexpected peak in my chromatogram that is not one of the common isomers. How do I identify it?
A4: Identifying an unknown peak requires a systematic approach. The first step is to use a mass spectrometer (MS) detector coupled with your chromatograph (LC-MS or GC-MS). The mass spectrum will provide the molecular weight and fragmentation pattern of the unknown compound, which are crucial for structural elucidation.[6][7] Comparing the obtained mass spectrum with spectral libraries can often lead to a positive identification. If the impurity is present in sufficient quantity, it can be isolated using preparative chromatography for further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: When I inject my sample in a highly organic solvent for reversed-phase HPLC, I see peak distortion (fronting or splitting). Why does this happen?
A5: This is likely due to a mismatch between the injection solvent and the mobile phase. Injecting a sample in a solvent significantly stronger (more organic) than the mobile phase can cause the analyte to travel through the column improperly before it has a chance to bind to the stationary phase, leading to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker or similar elution strength.[8]
Data Presentation: Summary of Potential Impurities
The following table summarizes the most probable impurities found in this compound samples synthesized through Friedel-Crafts acylation.
| Table 1: Potential Impurities in this compound Synthesis | |||
| Impurity Name | Structure | Origin | Typical Analytical Challenge |
| Octylbenzene | C₆H₅(C₈H₁₇) | Unreacted starting material | Elutes much earlier than the product in reversed-phase HPLC. |
| 1-(2-Octylphenyl)ethanone | o-C₆H₄(COCH₃)(C₈H₁₇) | Isomeric byproduct[9][10] | Co-elution with the main product and other isomers. |
| 1-(3-Octylphenyl)ethanone | m-C₆H₄(COCH₃)(C₈H₁₇) | Isomeric byproduct[9][10] | Co-elution with the main product and other isomers. |
| Di-acylated Octylbenzene | C₆H₃(COCH₃)₂(C₈H₁₇) | Poly-acylation side reaction[11] | Higher retention time and lower concentration. |
| Acetic Anhydride / Acetyl Chloride | (CH₃CO)₂O / CH₃COCl | Unreacted acylating agent | Highly reactive and may not be observed in its original form. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol describes a general reversed-phase HPLC method for the separation of this compound from its potential impurities.
| Table 2: HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[8] |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL[8] |
| Sample Preparation | Dissolve 1 mg/mL of the sample in acetonitrile. Filter through a 0.45 µm syringe filter.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is used for the definitive structural confirmation of the main component and any isolated impurities.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Concentration: Approximately 5-10 mg of the sample in 0.6 mL of solvent.[12]
-
¹H NMR: Acquire at a frequency of 400 MHz or higher. Expected signals for this compound include a singlet for the methyl protons (~2.6 ppm), multiplets for the octyl chain protons (~0.8-2.7 ppm), and doublets for the aromatic protons (~7.2-7.9 ppm).
-
¹³C NMR: Acquire with proton decoupling. This will help confirm the carbon skeleton and the position of substitution on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR provides rapid confirmation of the key functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid or solid samples.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Peaks:
-
~2850-2960 cm⁻¹: C-H stretching from the octyl and methyl groups.
-
~1680 cm⁻¹: Strong C=O stretching of the ketone, characteristic of an aryl ketone.[13]
-
~1600 cm⁻¹: C=C stretching within the aromatic ring.
-
~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution (para) on the benzene ring.
-
Visualizations: Workflows and Diagrams
The following diagrams illustrate common workflows and logical relationships in impurity characterization.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. studymind.co.uk [studymind.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Octylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-octylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of octylbenzene.[1][2] This electrophilic aromatic substitution reaction involves reacting octylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3]
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this synthesis?
A2: Friedel-Crafts acylation is preferred because it avoids common pitfalls of the alkylation counterpart. The acyl group introduced is deactivating, which prevents polysubstitution—the addition of multiple acyl groups to the aromatic ring.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that can lead to isomeric impurities in Friedel-Crafts alkylation.
Q3: What are the key safety precautions to consider when performing a Friedel-Crafts acylation at scale?
A3: Friedel-Crafts acylation reactions can be highly exothermic and generate corrosive byproducts. Key safety measures include:
-
Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) react vigorously with moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used to prevent catalyst deactivation and uncontrolled reactions.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents moisture from entering the system.
-
Controlled Reagent Addition: The acylating agent should be added slowly and at a controlled temperature, often at 0°C, to manage the exothermic nature of the reaction.[1]
-
Proper Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex safely.[5]
-
Ventilation: The reaction releases hydrogen chloride (HCl) gas, which is corrosive and toxic. Adequate ventilation, such as a fume hood, is essential.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or ensure it has been stored in a desiccator. The catalyst should be a free-flowing powder.[4] |
| Wet Reagents or Glassware | Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the octylbenzene and acylating agent are free of water. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition.[7] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive. Consider increasing the catalyst loading.[4] |
| Deactivated Aromatic Ring | While octylbenzene is an activated ring, impurities in the starting material could inhibit the reaction. Ensure the purity of the octylbenzene. |
Issue 2: Formation of Multiple Products or Unexpected Isomers
| Potential Cause | Recommended Solution |
| Isomeric Impurities in Starting Material | Ensure the starting octylbenzene is predominantly the para-isomer if that is the desired product precursor. |
| Reaction Conditions Favoring Isomerization | The octyl group is an ortho-, para-director. While the para-product is typically favored due to sterics, reaction conditions can influence the ortho/para ratio. Lower reaction temperatures generally favor the para-isomer. |
| Polysubstitution | Although less common than in alkylation, polysubstitution can occur with highly activated rings. Use a 1:1 molar ratio of octylbenzene to the acylating agent and avoid prolonged reaction times at elevated temperatures.[5] |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion during Workup | The formation of an emulsion during the aqueous quench can make layer separation difficult. To break the emulsion, add a saturated solution of sodium chloride (brine). Pouring the reaction mixture onto a vigorously stirred mixture of ice and concentrated HCl can also help prevent emulsion formation.[5] |
| Incomplete Quenching | The aluminum chloride-ketone complex must be fully hydrolyzed for effective extraction. Ensure sufficient acid and water are used in the workup. |
| Co-eluting Impurities during Chromatography | If column chromatography is used for purification, closely related byproducts may be difficult to separate. Optimize the solvent system for chromatography by testing different solvent polarities. Distillation under reduced pressure can also be an effective purification method for this compound.[8] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Octylbenzene
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on laboratory scale and equipment.
Materials:
-
Octylbenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or nitrogen inlet.
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 - 1.1 equivalents) dropwise to the cooled and stirred suspension over 15-20 minutes.
-
Addition of Octylbenzene: Dissolve octylbenzene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[8][9]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
While specific data for the acylation of octylbenzene is limited in publicly available literature, the following table provides a general comparison of common Lewis acid catalysts based on their known reactivity in similar reactions.[10]
| Catalyst | Relative Activity | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | High | Anhydrous, often stoichiometric amounts | High reactivity, readily available | Highly sensitive to moisture, can be difficult to handle |
| FeCl₃ | Moderate | Anhydrous, catalytic to stoichiometric amounts | Less moisture-sensitive than AlCl₃, lower cost | Generally lower reactivity than AlCl₃ |
| ZnCl₂ | Moderate | Anhydrous, often requires higher temperatures | Milder catalyst, can be more selective | Lower reactivity, may require more forcing conditions |
| BF₃·OEt₂ | Moderate | Anhydrous, catalytic amounts | Easy to handle liquid, good for sensitive substrates | Can be less effective for less reactive arenes |
Table 2: Influence of Solvent on Friedel-Crafts Acylation
The choice of solvent can significantly impact the yield and selectivity of Friedel-Crafts acylation.[11]
| Solvent | Polarity | Typical Observations |
| Dichloromethane (DCM) | Polar aprotic | Commonly used, good solubility for reactants and intermediates. |
| Carbon Disulfide (CS₂) | Nonpolar | Can favor the formation of the kinetic product (ortho-isomer in some cases).[12] |
| Nitrobenzene | Polar aprotic | Can favor the formation of the thermodynamic product (para-isomer). However, it is toxic and can be reactive under harsh conditions.[12] |
| Excess Aromatic Substrate | Nonpolar | Can be used as a solvent if the substrate is a liquid and readily available. |
Visualizations
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. openaccesspub.org [openaccesspub.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing reaction exotherms in large-scale Friedel-Crafts acylation
Technical Support Center: Friedel-Crafts Acylation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of reaction exotherms during large-scale Friedel-Crafts acylation. It is intended for researchers, scientists, and drug development professionals to ensure procedural safety and success when scaling up this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the significant exotherm in a large-scale Friedel-Crafts acylation?
A1: The strong exotherm in a Friedel-Crafts acylation originates from two main sources. The first is the formation of a Lewis acid-base complex between the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and the acylating agent (an acyl halide or anhydride).[1] The second, and more significant, heat-generating event is the electrophilic aromatic substitution reaction itself, where the activated acylium ion reacts with the aromatic ring to form a new carbon-carbon bond.[2][3] In large-scale reactions, the total heat evolved is substantial, and if not managed, can lead to a rapid increase in temperature.
Q2: How does scaling up the reaction from lab-bench to a production vessel affect exotherm management?
A2: Scaling up a reaction significantly impacts thermal management due to changes in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. This makes it much harder to remove heat from a large-scale batch compared to a small laboratory flask. Consequently, a reaction that is easily controlled at a 1L scale can become a dangerous thermal runaway risk at a 1000L scale without proper engineering controls.
Q3: What are the primary methods for controlling the reaction exotherm on an industrial scale?
A3: The primary methods for controlling the exotherm are based on limiting the rate of the reaction. This is typically achieved through:
-
Semi-batch Operation: The acylating agent or the aromatic substrate is added slowly and controllably to the reaction mixture.[4] This ensures that heat is generated at a rate that the reactor's cooling system can effectively handle.
-
Temperature Control: The reaction is conducted in a jacketed reactor with a cooling system (e.g., chilled water or brine) to actively remove the heat generated.[5] Maintaining a consistent, low temperature is crucial.[4]
-
Proper Agitation: Efficient stirring is vital to ensure uniform temperature throughout the reactor and to facilitate heat transfer to the cooling jacket. Poor mixing can lead to localized "hot spots" where the reaction rate can accelerate uncontrollably.
Q4: Can the choice of Lewis acid catalyst influence the exotherm?
A4: Yes, the choice and amount of Lewis acid are critical. Stronger Lewis acids like AlCl₃ lead to faster reaction rates and consequently, more rapid heat generation.[6][7] While often necessary for less reactive aromatic substrates, using a stoichiometric amount of AlCl₃ is common because the product ketone forms a stable complex with the catalyst, which must be hydrolyzed during workup.[4][7] Milder Lewis acids, such as zinc salts or iron(III) chloride, or even Brønsted acids, can sometimes be used for activated aromatic rings, resulting in a more manageable exotherm.[7]
Q5: How does the choice of solvent impact thermal safety and reaction selectivity?
A5: The solvent plays a crucial role in both reaction selectivity and thermal safety.
-
Thermal Properties: A solvent with a high heat capacity can absorb more energy for a given temperature rise, providing a thermal buffer. A higher boiling point can also offer a wider operating temperature range, though boiling of the solvent can be an early sign of a runaway reaction.[5]
-
Reaction Rate & Selectivity: Solvents can significantly influence the reaction rate and the isomeric product distribution. For example, in the acylation of naphthalene, non-polar solvents like dichloromethane or carbon disulfide favor the kinetically controlled alpha-substitution product.[8] In contrast, polar solvents like nitrobenzene can facilitate the formation of the thermodynamically more stable beta-substitution product.[8] It is essential to choose a solvent that provides a balance between desired reactivity and effective heat dissipation.
Troubleshooting Guide
Problem: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do?
Answer: This situation indicates the onset of a thermal runaway, which requires immediate and decisive action. The primary goal is to stop the reaction and regain control of the temperature. Follow a pre-defined emergency protocol. The general steps are outlined in the workflow diagram below.
Problem: I'm observing a delayed exotherm after completing the reagent addition. Why is this happening and what are the risks?
Answer: A delayed exotherm occurs when unreacted reagents accumulate in the reactor, followed by a sudden, rapid reaction. This is an extremely dangerous situation that can lead to a violent thermal runaway. The primary causes are:
-
Low Reaction Temperature: If the initial reaction temperature is too low, the reaction rate may be negligible, causing the added reagent to build up. A subsequent, perhaps unintentional, temperature increase can then initiate the reaction of the accumulated mass.
-
Poor Mixing: Inadequate agitation can create zones with high concentrations of unreacted reagents.
-
Catalyst Deactivation/Inhibition: Temporary inhibition of the catalyst can lead to reagent accumulation.
The major risk is a sudden, uncontrollable release of energy that can exceed the cooling capacity of the reactor, potentially leading to over-pressurization and vessel failure. To mitigate this, ensure the reaction has initiated (e.g., via in-situ monitoring) before proceeding with the bulk of the reagent addition.
Problem: How can I determine the heat of reaction for my specific process before scaling up?
Answer: The most reliable method for determining the heat of reaction and other critical thermal safety parameters is through Reaction Calorimetry . A reaction calorimeter (RC1) or a heat flow calorimeter measures the heat evolved from the reaction in real-time under controlled laboratory conditions. This data is essential for safe scale-up as it allows engineers to calculate the required cooling capacity and to model the thermal behavior of the reaction in a large-scale production vessel.
Data Presentation
Table 1: Comparison of Common Lewis Acids
| Lewis Acid | Relative Reactivity | Stoichiometry Required | Exotherm Profile | Notes |
| AlCl₃ | Very High | >1 equivalent | Sharp, rapid | Most common, but highly exothermic. Sensitive to moisture.[4][7] |
| FeCl₃ | High | >1 equivalent | Rapid | A common alternative to AlCl₃.[3] |
| BF₃ | Moderate | Catalytic to Stoichiometric | Moderate | Often used as a gas or in etherate form. |
| Zeolites | Moderate to Low | Catalytic | Gradual | Solid acid catalysts that can be recycled, offering a "greener" alternative.[9][10] |
Table 2: Influence of Solvents on Thermal Properties
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes on Use |
| Dichloromethane | 39.6 | 1.14 | Common, but low boiling point offers a small window for error.[4][8] |
| 1,2-Dichloroethane | 83.5 | 1.29 | Higher boiling point provides a larger safety margin.[11] |
| Nitrobenzene | 210.9 | 1.45 | High boiling point, but can affect product selectivity and is toxic.[8] |
| Carbon Disulfide | 46.3 | 1.00 | Historically used, but highly flammable and toxic.[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Controlled Large-Scale Friedel-Crafts Acylation
-
1. Reactor Preparation: Ensure the reactor and all addition vessels are scrupulously clean and dry to prevent deactivation of the Lewis acid catalyst.[4] Purge the system with an inert gas (e.g., nitrogen).
-
2. Initial Charge: Charge the aromatic substrate and the chosen solvent into the reactor. Begin agitation and cool the mixture to the target initial temperature (e.g., 0-5 °C).
-
3. Catalyst Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise to the reactor, carefully monitoring the temperature. The formation of the initial complex can be exothermic.
-
4. Controlled Reagent Addition: Begin the slow, dropwise addition of the acylating agent (e.g., acetyl chloride) dissolved in a suitable solvent.[4] The addition rate must be strictly controlled to ensure the reactor temperature does not exceed the setpoint by more than 2-3 °C. The total addition time could be several hours for a large-scale batch.[12][13]
-
5. Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor for completion using an appropriate analytical method (e.g., HPLC, TLC).[4]
-
6. Quenching: Proceed to the safe quenching protocol (see below).
Protocol 2: Safe Quenching of a Large-Scale Friedel-Crafts Reaction
Warning: Never add water directly to the reaction mixture. This will cause a violent, dangerously exothermic event.[2]
-
1. Preparation: Prepare a separate, agitated vessel containing a mixture of crushed ice and a non-oxidizing acid (e.g., dilute HCl).[4][14] The volume should be sufficient to hydrolyze the Lewis acid complex and dilute the final mixture.
-
2. Reverse Addition: Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred ice/acid mixture.
-
3. Temperature Control: Monitor the temperature of the quench vessel throughout the transfer, applying cooling as necessary to keep it low (e.g., below 20 °C).
-
4. Phase Separation: Once the transfer is complete, stop the agitation and allow the aqueous and organic layers to separate.
-
5. Workup: Proceed with standard extraction, washing (e.g., with sodium bicarbonate solution), and drying of the organic layer.[4][12]
Logical Relationships Visualization
The severity of a reaction exotherm is not dependent on a single variable but on the interplay of several factors. The diagram below illustrates these key relationships.
References
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Validation & Comparative
A Comparative Guide to 1H NMR Peak Assignment for 1-(4-Octylphenyl)ethanone
This guide provides a detailed analysis and comparison of the proton nuclear magnetic resonance (1H NMR) spectrum of 1-(4-Octylphenyl)ethanone. The peak assignments are supported by established chemical shift principles and comparative data from similar chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Chemical Structure
This compound
-
Ph: 1,4-disubstituted benzene ring
Predicted 1H NMR Peak Assignment
The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the acetyl group, the aromatic ring, and the octyl chain. The electron-withdrawing nature of the acetyl group and the electron-donating nature of the octyl group influence the chemical shifts of the aromatic protons.
| Assignment | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| A | CH3 (acetyl) | ~ 2.5 - 2.6 | Singlet (s) | 3H | Protons are adjacent to a carbonyl group, leading to a downfield shift.[1][2] |
| B | Ar-H (ortho to acetyl) | ~ 7.9 | Doublet (d) | 2H | These protons are deshielded by the anisotropic effect of the carbonyl group.[1][3] |
| C | Ar-H (ortho to octyl) | ~ 7.2 - 7.3 | Doublet (d) | 2H | These protons are in a more shielded environment compared to those ortho to the acetyl group.[3] |
| D | -CH2- (benzylic) | ~ 2.6 - 2.7 | Triplet (t) | 2H | Protons are adjacent to the aromatic ring, causing a downfield shift.[4] |
| E | -(CH2)6- | ~ 1.2 - 1.6 | Multiplet (m) | 12H | Protons of the methylene groups in the middle of the alkyl chain overlap to form a complex multiplet in the typical aliphatic region.[5] |
| F | -CH3 (terminal) | ~ 0.8 - 0.9 | Triplet (t) | 3H | Terminal methyl group protons are the most shielded in the alkyl chain.[5] |
Experimental Protocol: 1H NMR Spectroscopy
Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural verification and peak assignment.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Set the number of scans to an appropriate value to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Set the relaxation delay to an adequate time (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Logical Workflow for 1H NMR Peak Assignment
The following diagram illustrates the decision-making process for assigning the peaks in the 1H NMR spectrum of this compound.
Caption: Workflow for 1H NMR peak assignment of this compound.
References
Interpreting the Mass Spectrum of 4'-Octylacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is a cornerstone analytical technique for molecular identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4'-octylacetophenone, comparing it with related aromatic ketones, acetophenone and 4'-ethylacetophenone. The inclusion of experimental data and protocols will aid in understanding and applying this information in a laboratory setting.
Comparative Analysis of Mass Spectra
The mass spectra of 4'-octylacetophenone and its shorter-chain analogs, acetophenone and 4'-ethylacetophenone, exhibit characteristic fragmentation patterns that are invaluable for their identification. A summary of the key fragments, their mass-to-charge ratios (m/z), and relative intensities are presented in the table below.
| m/z | 4'-Octylacetophenone (Relative Intensity %) | 4'-Ethylacetophenone (Relative Intensity %) | Acetophenone (Relative Intensity %) | Putative Fragment Identity |
| 232 | 15 | - | - | [M]⁺• (Molecular Ion) |
| 217 | 5 | - | - | [M - CH₃]⁺ |
| 148 | - | 25 | - | [M]⁺• (Molecular Ion) |
| 133 | - | 100 | - | [M - CH₃]⁺ |
| 120 | - | - | 30 | [M]⁺• (Molecular Ion) |
| 119 | 100 | - | - | [M - C₈H₁₇]⁺ |
| 105 | 10 | 25 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | 30 | - | - | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 8 | 20 | 25 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | 20 | 20 | 40 | [CH₃CO]⁺ (Acetyl cation) |
Deciphering the Fragmentation Patterns
The fragmentation of these aromatic ketones under electron ionization follows predictable pathways, primarily driven by the stability of the resulting carbocations.
4'-Octylacetophenone: The mass spectrum of 4'-octylacetophenone is characterized by a molecular ion peak [M]⁺• at m/z 232.[1][2][3] The base peak at m/z 119 corresponds to the loss of the octyl radical ([M - C₈H₁₇]⁺), a favorable fragmentation due to the formation of a stable benzylic cation. Another significant fragmentation is the alpha-cleavage, leading to the loss of a methyl radical to form the ion at m/z 217. The presence of the tropylium ion at m/z 91 is a result of the cleavage of the bond between the aromatic ring and the carbonyl group, followed by rearrangement. The benzoyl cation at m/z 105 and the acetyl cation at m/z 43 are also observed, consistent with the fragmentation of acetophenone derivatives.
Acetophenone and 4'-Ethylacetophenone: For comparison, the mass spectrum of acetophenone shows a prominent molecular ion at m/z 120 and a base peak at m/z 105, corresponding to the loss of a methyl group.[4][5][6][7][8] The phenyl cation at m/z 77 is also a major fragment.[5] In the case of 4'-ethylacetophenone, the molecular ion is at m/z 148, and the base peak is at m/z 133, again due to the loss of the methyl group from the acetyl moiety.[9][10][11]
The following diagram illustrates the proposed fragmentation pathway for 4'-octylacetophenone:
Caption: Fragmentation pathway of 4'-octylacetophenone.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines the steps for acquiring an electron ionization (EI) mass spectrum of a solid sample like 4'-octylacetophenone using a direct insertion probe (DIP).[12][13][14]
1. Sample Preparation:
-
A small amount of the solid 4'-octylacetophenone sample (typically a few micrograms) is loaded into a clean capillary tube.
2. Instrument Setup:
-
The mass spectrometer is tuned and calibrated according to the manufacturer's instructions.
-
The ion source is set to electron ionization (EI) mode, typically with an electron energy of 70 eV.[15]
-
The direct insertion probe is fitted with the sample-containing capillary tube.
3. Sample Introduction:
-
The DIP is inserted into the mass spectrometer through a vacuum lock, positioning the sample near the ion source.[12][13]
4. Data Acquisition:
-
The temperature of the probe is gradually increased to volatilize the sample directly into the ion source.
-
The vaporized molecules are bombarded by electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
5. Data Analysis:
-
The acquired mass spectrum is processed to identify the molecular ion and major fragment peaks.
-
The fragmentation pattern is analyzed to deduce the structure of the compound.
-
The spectrum can be compared to spectral libraries (e.g., NIST) for confirmation.
The general workflow for this experimental procedure is depicted in the following diagram:
Caption: Experimental workflow for EI-MS analysis.
References
- 1. p-Octylacetophenone [webbook.nist.gov]
- 2. p-Octylacetophenone [webbook.nist.gov]
- 3. p-Octylacetophenone [webbook.nist.gov]
- 4. Acetophenone [webbook.nist.gov]
- 5. asdlib.org [asdlib.org]
- 6. Acetophenone [webbook.nist.gov]
- 7. Acetophenone [webbook.nist.gov]
- 8. Acetophenone [webbook.nist.gov]
- 9. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 11. 4-Ethylacetophenone(937-30-4) MS spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Comparative FT-IR Analysis of the Carbonyl Group in 1-(4-Octylphenyl)ethanone and Related Aromatic Ketones
A Guide for Researchers in Spectroscopy and Drug Development
This guide provides a comparative analysis of the carbonyl (C=O) stretching frequency in 1-(4-Octylphenyl)ethanone using Fourier-Transform Infrared (FT-IR) spectroscopy. The performance, as determined by the position of the carbonyl absorption peak, is compared with other para-substituted acetophenones. This analysis is crucial for researchers in compound identification, quality control, and understanding electronic effects within molecular structures. The data presented is supported by experimental findings from reputable spectral databases.
Quantitative Data Summary
The position of the carbonyl stretching vibration in an infrared spectrum is highly sensitive to the electronic environment of the C=O bond. In aromatic ketones, conjugation with the phenyl ring typically lowers the stretching frequency compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹)[1][2]. Furthermore, substituents on the aromatic ring can modulate this frequency. Electron-donating groups generally lower the frequency further, while electron-withdrawing groups tend to increase it.
The following table summarizes the experimentally determined carbonyl stretching frequencies for this compound and a series of para-substituted acetophenone analogues. The data for the homologous series of para-alkyl-substituted acetophenones provide a clear trend for comparison.
| Compound Name | Para-Substituent | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Data Source |
| This compound | -C₈H₁₇ | ~1684 | NIST Gas-Phase IR Database[3] |
| 1-(4-Methylphenyl)ethanone | -CH₃ | Not specified in search results | NIST WebBook[4] |
| 1-(4-Ethylphenyl)ethanone | -C₂H₅ | Not specified in search results | NIST WebBook[5][6][7][8] |
| 1-(4-Butylphenyl)ethanone | -C₄H₉ | Not specified in search results | PubChem[9] |
| Acetophenone | -H | ~1686 | Spectroscopy Online[2] |
| 1-(4-Aminophenyl)ethanone | -NH₂ | Not specified in search results | NIST WebBook[10] |
Note: The precise peak positions can vary slightly depending on the sample phase (gas, liquid, solid) and the solvent used.
The octyl group in this compound, being an electron-donating alkyl group, is expected to influence the carbonyl stretching frequency in a manner similar to other para-alkyl substituents. The observed frequency of approximately 1684 cm⁻¹ aligns with the general trend for aromatic ketones, where conjugation to the phenyl ring lowers the frequency from the typical 1715 cm⁻¹ of saturated ketones[1][2].
Experimental Protocol: FT-IR Analysis of Liquid Ketones
The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample like this compound.
Objective: To determine the infrared absorption spectrum, with a focus on the carbonyl stretching frequency.
Materials:
-
FT-IR Spectrometer
-
Liquid sample (e.g., this compound)
-
Infrared-transparent salt plates (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol, methylene chloride)
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and CO₂). This background will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film Method):
-
Place a small drop of the liquid sample onto the center of one polished salt plate using a clean pipette.
-
Carefully place a second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.
-
Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
-
Data Acquisition:
-
Initiate the sample scan. The instrument will pass an infrared beam through the sample and record the frequencies at which the light is absorbed.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is displayed on the computer.
-
-
Data Analysis:
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens tissue to prevent cross-contamination.
-
Store the plates in a desiccator to protect them from moisture.
-
Visualization of the Experimental Workflow
The logical flow of the FT-IR analysis can be represented by the following diagram:
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. p-Octylacetophenone [webbook.nist.gov]
- 4. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetophenone, 4'-amino- [webbook.nist.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
A Comparative Guide to 1-(4-Octylphenyl)ethanone and its Homologous Alkylated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and biological activities of 1-(4-octylphenyl)ethanone and a homologous series of 1-(4-alkylphenyl)ethanones. The information presented is supported by experimental data from scientific literature to aid in research and development applications.
Physicochemical Properties
The length of the alkyl chain at the para position of the acetophenone core significantly influences the physicochemical properties of these compounds. As the alkyl chain elongates, there is a predictable increase in molecular weight, boiling point, and lipophilicity (log P), while the melting point shows less regular variation. These properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds in biological systems.
| Compound | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | LogP (Predicted) |
| 1-(4-Methylphenyl)ethanone | Methyl | C₉H₁₀O | 134.18 | 226[1][2] | 22-24[2] | 1.005[1] | 2.33 |
| 1-(4-Ethylphenyl)ethanone | Ethyl | C₁₀H₁₂O | 148.20 | 243-245 | 23-25 | 0.991 | 2.86 |
| 1-(4-Propylphenyl)ethanone | Propyl | C₁₁H₁₄O | 162.23 | 123-125 (15 mmHg)[3] | N/A | 0.98[3] | 3.39 |
| 1-(4-Butylphenyl)ethanone | Butyl | C₁₂H₁₆O | 176.26 | 275.2 | 19-21 | 0.957 | 3.92 |
| 1-(4-Hexylphenyl)ethanone | Hexyl | C₁₄H₂₀O | 204.31 | 305.8 | 15-17 | 0.941 | 4.98 |
| This compound | Octyl | C₁₆H₂₄O | 232.36 | 152-153 (1 mmHg) | 18 | 0.919 | 6.04 |
N/A: Data not readily available in the searched literature. LogP values were predicted using a standard chemical property prediction tool.
Synthesis of 1-(4-Alkylphenyl)ethanones
A common and efficient method for the synthesis of 1-(4-alkylphenyl)ethanones is the Friedel-Crafts acylation of the corresponding alkylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of 1-(4-alkylphenyl)ethanones.
Materials:
-
Alkylbenzene (e.g., toluene, ethylbenzene, octylbenzene)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, the alkylbenzene is dissolved in dichloromethane.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
Acetyl chloride is added dropwise to the cooled mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
The reaction mixture is then cooled and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 1-(4-alkylphenyl)ethanones via Friedel-Crafts acylation.
Comparative Biological Activity
The length of the alkyl chain in 1-(4-alkylphenyl)ethanones has been shown to significantly impact their biological activity. Studies have demonstrated a correlation between the carbon chain length and the antimicrobial and cytotoxic effects of these compounds.
Antimicrobial Activity
A study investigating the structure-activity relationship of a series of 4'-alkoxyacetophenones against Staphylococcus aureus revealed a clear trend. The antibacterial activity, measured as the minimum inhibitory concentration (MIC), increased with the length of the alkyl chain up to a certain point.
| Compound | Alkyl Group | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
| 4'-Methoxyacetophenone | Methoxy | >500 |
| 4'-Ethoxyacetophenone | Ethoxy | 250 |
| 4'-Propoxyacetophenone | Propoxy | 125 |
| 4'-Butoxyacetophenone | Butoxy | 62.5 |
| 4'-Pentoxyacetophenone | Pentoxy | 31.2 |
| 4'-Hexoxyacetophenone | Hexoxy | 15.6 |
| 4'-Heptoxyacetophenone | Heptoxy | 7.8 |
| 4'-Octoxyacetophenone | Octoxy | 3.9 |
| 4'-Nonoxyacetophenone | Nonoxy | 7.8 |
| 4'-Decoxyacetophenone | Decoxy | 15.6 |
Data adapted from a representative study on 4'-alkoxyacetophenones, which are structurally similar to 1-(4-alkylphenyl)ethanones and illustrate the effect of increasing lipophilicity.
The data suggests that the antimicrobial potency increases with the elongation of the alkyl chain, peaking at the octyl derivative (4'-octoxyacetophenone). This is likely due to the increased lipophilicity of the molecule, which facilitates its interaction with and disruption of the bacterial cell membrane. The subsequent decrease in activity for longer chains may be attributed to reduced solubility or steric hindrance.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (1-(4-alkylphenyl)ethanones)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Serial Dilutions: The test compounds are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) and Potential Signaling Pathways
The observed trend in antimicrobial activity highlights a clear structure-activity relationship for this class of compounds. The increasing lipophilicity conferred by the longer alkyl chains appears to be a key determinant of their biological effect.
Proposed Mechanism of Action: The primary mechanism of action for many lipophilic antimicrobial agents involves the disruption of the bacterial cell membrane. The alkyl chain of the acetophenone derivatives can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Signaling Pathway Diagram (Hypothesized):
Caption: Hypothesized mechanism of action for the antimicrobial activity of 1-(4-alkylphenyl)ethanones.
Conclusion
This guide demonstrates that this compound and its homologous alkylated acetophenones exhibit a clear structure-activity relationship, particularly in their antimicrobial properties. The elongation of the alkyl chain up to eight carbons enhances lipophilicity and corresponds to increased biological activity against Staphylococcus aureus. This information, coupled with the straightforward synthesis via Friedel-Crafts acylation, makes these compounds interesting candidates for further investigation in the development of new therapeutic agents. Researchers and drug development professionals should consider the optimal alkyl chain length to balance potency with desirable physicochemical properties for specific applications. Further studies are warranted to explore the full spectrum of their biological activities and to elucidate their precise mechanisms of action.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(4-Octylphenyl)ethanone and 1-(4-Dodecylphenyl)ethanone for Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by external electric fields makes them invaluable in technologies such as liquid crystal displays (LCDs). The performance of a liquid crystal is largely determined by the molecular structure of its constituent compounds. Alkyl chain length is a critical factor that influences the mesomorphic (liquid crystalline) behavior, including the type of liquid crystal phases and the transition temperatures between them.
This guide focuses on two such compounds, 1-(4-octylphenyl)ethanone and 1-(4-dodecylphenyl)ethanone, which belong to the 4-alkylacetophenone family. By comparing an octyl (C8) and a dodecyl (C12) derivative, we can explore the impact of increasing alkyl chain length on the potential liquid crystal properties.
Physicochemical Properties
While comprehensive data on the liquid crystal properties of these specific compounds is limited, some fundamental physicochemical properties for this compound have been reported.
| Property | This compound | 1-(4-Dodecylphenyl)ethanone |
| CAS Number | 10541-56-7 | 75871-71-5 |
| Molecular Formula | C₁₆H₂₄O | C₂₀H₃₂O |
| Molar Mass | 232.36 g/mol | 288.47 g/mol |
| Melting Point | 18 °C[1] | Data not available |
| Boiling Point | 152-153 °C at 1 mmHg[1] | Data not available |
| Density | 0.919 g/cm³[1] | Data not available |
| Liquid Crystal Phases | Data not available | Data not available |
| Phase Transition Temps. | Data not available | Data not available |
| Dielectric Anisotropy (Δε) | Data not available | Data not available |
| Birefringence (Δn) | Data not available | Data not available |
Note: The absence of readily available data for 1-(4-dodecylphenyl)ethanone and the liquid crystal properties for both compounds highlights a gap in the current literature and presents an opportunity for further research.
Expected Trends in Liquid Crystal Properties
Based on studies of other homologous series of liquid crystals, increasing the alkyl chain length from octyl to dodecyl is expected to have the following effects:
-
Mesophase Stability: Longer alkyl chains generally promote the formation of more ordered smectic phases over the less ordered nematic phases. It is possible that the dodecyl derivative may exhibit smectic phases which are absent in the octyl derivative.
-
Melting and Clearing Points: The melting point may not follow a simple trend, but the clearing point (the temperature at which the material becomes an isotropic liquid) is expected to be influenced by the chain length.
-
Dielectric Anisotropy (Δε): For calamitic (rod-shaped) liquid crystals, increasing the alkyl chain length can lead to a decrease in the positive dielectric anisotropy.
-
Birefringence (Δn): Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The effect of alkyl chain length on birefringence can vary depending on the overall molecular structure.
Experimental Protocols
To empirically determine and compare the liquid crystal properties of this compound and 1-(4-dodecylphenyl)ethanone, the following experimental workflow is recommended.
Figure 1. Experimental workflow for the synthesis, characterization, and comparison of 1-(4-alkylphenyl)ethanones.
Synthesis: Friedel-Crafts Acylation
The synthesis of 1-(4-alkylphenyl)ethanones can be readily achieved via a Friedel-Crafts acylation reaction.[2]
Materials:
-
Octylbenzene or Dodecylbenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition is complete, add a solution of the corresponding alkylbenzene (octylbenzene or dodecylbenzene) in dichloromethane dropwise to the reaction mixture.
-
After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-(4-alkylphenyl)ethanone.
Characterization of Liquid Crystalline Properties
POM is used to identify the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled.
Procedure:
-
Place a small amount of the synthesized compound between a clean glass slide and a coverslip.
-
Heat the sample on a hot stage to its isotropic liquid phase.
-
Cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through a polarized light microscope during the cooling and subsequent heating cycles.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., schlieren, focal-conic, homeotropic).
DSC is a thermoanalytical technique used to determine the temperatures and enthalpy changes of phase transitions.
Procedure:
-
Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature above its expected clearing point at a controlled rate (e.g., 10 °C/min).
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The temperatures corresponding to the peaks in the heat flow curve indicate the phase transition temperatures. The area under the peaks corresponds to the enthalpy of the transition.
This technique measures the dielectric permittivity of the material as a function of frequency, allowing for the determination of the dielectric anisotropy (Δε = ε|| - ε⊥), a crucial parameter for electro-optical applications.
Procedure:
-
Fabricate a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell should be treated with an alignment layer (e.g., rubbed polyimide) to induce planar or homeotropic alignment of the liquid crystal molecules.
-
Fill the cell with the sample in its isotropic phase via capillary action.
-
Cool the cell to the desired temperature within a liquid crystal phase.
-
For a planar aligned cell, the initial measurement gives the perpendicular component of the dielectric permittivity (ε⊥). Applying a sufficiently high voltage across the cell aligns the molecules parallel to the electric field, allowing for the measurement of the parallel component (ε||).
-
For a homeotropically aligned cell, the initial measurement gives ε||.
-
Measurements are typically performed using an LCR meter over a range of frequencies.
Birefringence (Δn = ne - no) can be determined by measuring the extraordinary (ne) and ordinary (no) refractive indices. An Abbe refractometer is a common instrument for this purpose.[3][4][5]
Procedure:
-
Use a specially designed prism in the Abbe refractometer that allows for the application of an alignment layer.
-
For measuring no, a homeotropic alignment is preferred, or it can be measured in a planar aligned sample with the light polarized perpendicular to the director.
-
For measuring ne, a planar alignment is required with the light polarized parallel to the director.
-
Introduce the sample into the refractometer and measure the refractive indices at a specific wavelength (e.g., 589 nm) and temperature.
-
The birefringence is the difference between the measured ne and no.
Logical Relationships in Liquid Crystal Characterization
The characterization techniques are interconnected and provide a comprehensive understanding of the material's properties.
Figure 2. Interrelation of characterization methods and derived properties.
Conclusion
While a direct quantitative comparison of the liquid crystal properties of this compound and 1-(4-dodecylphenyl)ethanone is currently hindered by a lack of available experimental data, this guide provides the necessary framework for researchers to conduct such an investigation. The provided synthesis and characterization protocols offer a clear pathway to obtaining the data required for a thorough comparison. Based on established trends in liquid crystal research, it is anticipated that the dodecyl derivative will exhibit a greater tendency towards more ordered smectic phases compared to the octyl derivative, alongside potential differences in transition temperatures, dielectric anisotropy, and birefringence. The systematic study of this and other homologous series of 4-alkylacetophenones would be a valuable contribution to the field of liquid crystal materials science.
References
- 1. chembk.com [chembk.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Isomers of Octylacetophenone
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of octylacetophenone isomers, supported by experimental data and predicted spectral features.
Introduction
Ortho, meta, and para isomers of octylacetophenone are aromatic ketones that differ in the substitution pattern of the octyl group on the phenyl ring relative to the acetyl group. This seemingly subtle structural variation leads to distinct differences in their electronic and steric environments, which are reflected in their respective spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including chemical synthesis, reaction monitoring, and quality control in the pharmaceutical and chemical industries. This guide focuses on a comparative analysis using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for para-octylacetophenone and the predicted data for the ortho and meta isomers. The predictions are based on the analysis of spectroscopic trends observed in related substituted acetophenones.
Table 1: ¹H NMR Spectral Data (Predicted for Ortho and Meta, Experimental for Para)
| Isomer | Chemical Shift (δ, ppm) |
| Ortho-Octylacetophenone | Aromatic Protons: Multiplets expected in the range of 7.1-7.8 ppm. The proton ortho to the acetyl group will likely be the most downfield. -CH₂- (benzylic): Triplet expected around 2.8-3.0 ppm. -COCH₃: Singlet expected around 2.6 ppm. Alkyl Chain Protons: Multiplets and triplets expected in the range of 0.8-1.7 ppm. |
| Meta-Octylacetophenone | Aromatic Protons: Multiplets and a singlet expected in the range of 7.2-7.8 ppm. -CH₂- (benzylic): Triplet expected around 2.6-2.8 ppm. -COCH₃: Singlet expected around 2.6 ppm. Alkyl Chain Protons: Multiplets and triplets expected in the range of 0.8-1.7 ppm. |
| Para-Octylacetophenone | Aromatic Protons: Two doublets expected around 7.2 and 7.9 ppm. -CH₂- (benzylic): Triplet around 2.6 ppm. -COCH₃: Singlet around 2.5 ppm. Alkyl Chain Protons: Multiplets and triplets in the range of 0.8-1.6 ppm. |
Table 2: ¹³C NMR Spectral Data (Predicted for Ortho and Meta, Experimental for Para)
| Isomer | Chemical Shift (δ, ppm) |
| Ortho-Octylacetophenone | C=O: Expected around 202-205 ppm. Aromatic Carbons: Expected in the range of 125-145 ppm. -CH₂- (benzylic): Expected around 35-38 ppm. -COCH₃: Expected around 29-32 ppm. Alkyl Chain Carbons: Expected in the range of 14-32 ppm. |
| Meta-Octylacetophenone | C=O: Expected around 198-201 ppm. Aromatic Carbons: Expected in the range of 126-138 ppm. -CH₂- (benzylic): Expected around 35-38 ppm. -COCH₃: Expected around 26-29 ppm. Alkyl Chain Carbons: Expected in the range of 14-32 ppm. |
| Para-Octylacetophenone | C=O: ~197.7 ppm. Aromatic Carbons: ~128.6, 128.8, 135.9, 149.3 ppm. -CH₂- (benzylic): ~35.6 ppm. -COCH₃: ~26.5 ppm. Alkyl Chain Carbons: ~14.1, 22.7, 29.3, 29.5, 31.2, 31.9 ppm. |
Table 3: IR Spectral Data (Predicted for Ortho and Meta, Experimental for Para)
| Isomer | Key Absorption Bands (cm⁻¹) |
| Ortho-Octylacetophenone | C=O Stretch: Expected around 1680-1690 cm⁻¹. Aromatic C-H Stretch: Expected around 3000-3100 cm⁻¹. Aliphatic C-H Stretch: Expected around 2850-2960 cm⁻¹. Aromatic C=C Stretch: Expected around 1450-1600 cm⁻¹. Out-of-Plane Bending: Characteristic pattern for ortho-disubstitution expected around 740-780 cm⁻¹. |
| Meta-Octylacetophenone | C=O Stretch: Expected around 1685-1695 cm⁻¹. Aromatic C-H Stretch: Expected around 3000-3100 cm⁻¹. Aliphatic C-H Stretch: Expected around 2850-2960 cm⁻¹. Aromatic C=C Stretch: Expected around 1450-1600 cm⁻¹. Out-of-Plane Bending: Characteristic pattern for meta-disubstitution expected around 680-720 cm⁻¹ and 750-800 cm⁻¹. |
| Para-Octylacetophenone | C=O Stretch: ~1684 cm⁻¹. Aromatic C-H Stretch: ~3030 cm⁻¹. Aliphatic C-H Stretch: ~2855-2955 cm⁻¹. Aromatic C=C Stretch: ~1608 cm⁻¹. Out-of-Plane Bending: Characteristic pattern for para-disubstitution around 833 cm⁻¹.[1] |
Table 4: UV-Vis Spectral Data (Predicted for Ortho and Meta, Experimental for Para)
| Isomer | λmax (nm) in Ethanol |
| Ortho-Octylacetophenone | π → π* transition: Expected around 240-250 nm. n → π* transition: Expected around 280-290 nm (potentially blue-shifted due to steric hindrance). |
| Meta-Octylacetophenone | π → π* transition: Expected around 245-255 nm. n → π* transition: Expected around 285-295 nm. |
| Para-Octylacetophenone | π → π* transition: ~256 nm. n → π* transition: ~292 nm.[1] |
Table 5: Mass Spectrometry Data (Predicted Fragmentation for all Isomers)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ortho-, Meta-, and Para-Octylacetophenone | 232 (M⁺) | 119: [M - C₈H₁₇]⁺ (loss of the octyl radical) 105: [M - C₉H₁₉]⁺ (loss of a nonyl radical via rearrangement) 91: Tropylium ion [C₇H₇]⁺ 43: Acetyl cation [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the octylacetophenone isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -5 to 220 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid octylacetophenone isomer is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the octylacetophenone isomer is prepared in spectroscopic grade ethanol. This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Solvent: Spectroscopic grade ethanol is used as the reference.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the octylacetophenone isomer (approximately 1 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 1 scan/second.
-
-
Spectroscopic Comparison and Interpretation
The distinct spectroscopic features of the ortho, meta, and para isomers of octylacetophenone arise from the differences in their molecular symmetry and the electronic and steric interactions between the acetyl and octyl groups.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is most diagnostic for differentiating the isomers.
-
Ortho-isomer: Due to the proximity of the bulky octyl group to the acetyl group, steric hindrance may cause a slight downfield shift of the aromatic protons. The splitting pattern will be complex due to the lack of symmetry.
-
Meta-isomer: The aromatic protons will exhibit a more complex splitting pattern than the para-isomer, with one proton appearing as a singlet or a narrowly split triplet.
-
Para-isomer: The high degree of symmetry results in a simple and characteristic pair of doublets for the aromatic protons.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon (C=O) is sensitive to the electronic environment.
-
Ortho-isomer: Steric hindrance from the adjacent octyl group may disrupt the coplanarity of the acetyl group with the benzene ring, leading to a slight upfield shift of the carbonyl carbon resonance compared to the meta and para isomers.
-
Meta- and Para-isomers: The carbonyl carbon chemical shifts are expected to be similar, with the para-isomer potentially showing a slightly more shielded (upfield) resonance due to the electron-donating nature of the alkyl group.
Infrared (IR) Spectroscopy
The position of the C=O stretching vibration and the pattern of the out-of-plane C-H bending bands are key features.
-
C=O Stretch: Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic ketones. The ortho-isomer might show a slightly lower frequency due to potential intramolecular interactions.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the fingerprint region (600-900 cm⁻¹), which can be used to distinguish between the ortho, meta, and para isomers.
UV-Vis Spectroscopy
The position and intensity of the absorption bands are influenced by the conjugation and steric effects.
-
π → π* Transition: This intense absorption is associated with the conjugated system. Steric hindrance in the ortho-isomer may decrease the extent of conjugation, leading to a slight hypsochromic (blue) shift compared to the meta and para isomers.
-
n → π* Transition: This weaker absorption is due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
Mass Spectrometry
The fragmentation patterns of the three isomers under electron ionization are expected to be very similar due to the formation of common fragment ions. The molecular ion peak at m/z 232 will be present. The most prominent fragment will likely be at m/z 119, corresponding to the loss of the C₈H₁₇ (octyl) radical via benzylic cleavage. Another significant fragment at m/z 43 will correspond to the acetyl cation. While minor differences in the relative intensities of fragment ions might exist, mass spectrometry alone may not be sufficient for unambiguous isomer identification without the aid of a separation technique like gas chromatography.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic comparison of the octylacetophenone isomers.
Caption: Workflow for the spectroscopic comparison of octylacetophenone isomers.
Conclusion
The ortho, meta, and para isomers of octylacetophenone, while structurally similar, exhibit distinct spectroscopic properties that allow for their differentiation. ¹H NMR and IR spectroscopy are particularly powerful tools for distinguishing these isomers due to the sensitivity of aromatic proton chemical shifts and out-of-plane bending vibrations to the substitution pattern. While experimental data for the ortho and meta isomers are not as readily available as for the para isomer, a thorough understanding of spectroscopic principles and trends in related molecules allows for reliable prediction of their spectral characteristics. This guide provides a foundational framework for the spectroscopic analysis of octylacetophenone isomers, aiding researchers in their identification and characterization efforts.
References
A Comparative Guide to Purity Assessment of 1-(4-Octylphenyl)ethanone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 1-(4-Octylphenyl)ethanone, a key intermediate in various synthetic pathways.
This document details experimental protocols and presents a comparative analysis of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Determination. The objective is to furnish the scientific community with the necessary information to make informed decisions regarding the most suitable analytical methodology for their specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity assessment of moderately polar to non-polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating the main compound from potential impurities.
Experimental Protocol: HPLC Purity of this compound
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated by the formula:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Potential Impurities in Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation of octylbenzene. Potential impurities may arise from this process and include:
-
Unreacted Starting Materials: Octylbenzene and acetyl chloride or acetic anhydride.
-
Isomeric Products: Ortho- and meta-substituted isomers (1-(2-octylphenyl)ethanone and 1-(3-octylphenyl)ethanone).
-
Di-acylated By-products: Products resulting from multiple acylations of the benzene ring.
The developed HPLC method is designed to effectively separate the main product from these potential impurities, ensuring an accurate purity assessment.
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds. | Requires specialized equipment and solvents, can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile impurities. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the molar concentration of a substance by comparing the integral of a specific analyte signal with that of a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte, highly accurate and precise. | Requires a high-field NMR spectrometer, lower sensitivity compared to chromatographic methods, can be complex to set up. |
| Melting Point Determination | Determination of the temperature range over which a solid compound transitions to a liquid. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for liquids or amorphous solids, provides a range rather than a precise purity value. |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes for purity assessment.
A Comparative Guide to the Synthetic Routes of 1-(4-Octylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes for the preparation of 1-(4-octylphenyl)ethanone, a key intermediate in various fields of chemical research. The following sections detail established and novel methodologies, offering a side-by-side analysis of their efficiency, substrate scope, and reaction conditions, supported by experimental data.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules, finding applications in the development of liquid crystals, polymers, and pharmaceutical agents. The selection of an appropriate synthetic strategy is crucial for efficient and cost-effective production. This guide evaluates the traditional Friedel-Crafts acylation against modern cross-coupling and rearrangement reactions.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent routes are:
-
Friedel-Crafts Acylation: The classical and most direct method involving the electrophilic acylation of octylbenzene.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an acyl halide.
-
Grignard Reagent Addition: The reaction of a 4-octylphenyl Grignard reagent with an acetylating agent.
-
Houben-Hoesch Reaction: The reaction of an activated aromatic compound with a nitrile in the presence of a Lewis acid.
-
Fries Rearrangement: A Lewis acid-catalyzed rearrangement of a phenolic ester.
Each of these methods offers a unique set of advantages and disadvantages, which will be discussed in detail.
Comparative Data
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Octylbenzene, Acetyl chloride/Acetic anhydride | AlCl₃, FeCl₃ | 65-94% | High yield, readily available starting materials. | Use of stoichiometric and moisture-sensitive Lewis acids, potential for polysubstitution and rearrangements, generation of hazardous waste. |
| Suzuki-Miyaura Coupling | 4-Octylphenylboronic acid, Acetyl chloride | Pd catalyst, Base | Good to excellent[1][2] | Mild reaction conditions, high functional group tolerance, catalytic use of palladium. | Requires pre-synthesis of the organoboron reagent, potential for catalyst poisoning. |
| Grignard Reagent Addition | 4-Octylbromobenzene, Acetic anhydride | Mg, Dry ether | 70-79% (for analogous ketones)[3] | Readily available starting materials. | Highly sensitive to moisture and protic solvents, potential for side reactions (e.g., double addition to form tertiary alcohols). |
| Houben-Hoesch Reaction | Octylbenzene, Acetonitrile | HCl, ZnCl₂ | Good (for activated arenes)[4] | Utilizes nitriles as acylating agents. | Generally limited to electron-rich aromatic substrates like phenols and anilines, requires harsh acidic conditions. |
| Fries Rearrangement | 4-Octylphenyl acetate | AlCl₃, Lewis/Brønsted acids | Good[5][6] | Intramolecular rearrangement, useful for synthesizing hydroxyaryl ketones. | Requires synthesis of the phenolic ester precursor, can produce ortho and para isomers[5][6], requires stoichiometric Lewis acid. |
Synthetic Pathway Diagrams
The logical flow of each synthetic route is illustrated in the following diagrams.
Caption: Friedel-Crafts Acylation of Octylbenzene.
Caption: Suzuki-Miyaura Cross-Coupling.
Caption: Grignard Reagent Addition.
Caption: Houben-Hoesch Reaction.
Caption: Fries Rearrangement.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Route 1: Friedel-Crafts Acylation of Octylbenzene
-
Materials: Octylbenzene, acetyl chloride (or acetic anhydride), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, ice.
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add octylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture cautiously onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
-
Route 2: Suzuki-Miyaura Coupling
-
Materials: 4-Octylphenylboronic acid, acetyl chloride, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene or THF).
-
Procedure:
-
To a flask containing 4-octylphenylboronic acid (1.0 equivalent) and the base (2.0 equivalents), add the solvent under an inert atmosphere.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add acetyl chloride (1.2 equivalents) and heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Route 3: Grignard Reagent Addition
-
Materials: 4-Octylbromobenzene, magnesium turnings, dry diethyl ether or THF, acetic anhydride, saturated ammonium chloride solution.
-
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 4-octylbromobenzene (1.0 equivalent) in dry ether dropwise to initiate the Grignard reagent formation.
-
Once the reaction starts, add the remaining 4-octylbromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to -78 °C and add a solution of acetic anhydride (1.1 equivalents) in dry ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by column chromatography.[3]
-
Route 4: Houben-Hoesch Reaction
-
Materials: Octylbenzene, acetonitrile, anhydrous zinc chloride (ZnCl₂), dry ether, gaseous hydrogen chloride (HCl).
-
Procedure:
-
Dissolve octylbenzene (1.0 equivalent) and acetonitrile (1.2 equivalents) in dry ether.
-
Add anhydrous ZnCl₂ (1.5 equivalents) to the solution.
-
Bubble dry HCl gas through the stirred solution at 0 °C for several hours until a ketimine hydrochloride precipitate forms.
-
Filter the precipitate and hydrolyze it by heating with water or dilute acid.
-
Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by vacuum distillation or column chromatography.
-
Route 5: Fries Rearrangement
-
Materials: 4-Octylphenol, acetyl chloride, pyridine, anhydrous aluminum chloride (AlCl₃), nitrobenzene (as solvent), hydrochloric acid.
-
Procedure:
-
Esterification: React 4-octylphenol with acetyl chloride in the presence of pyridine to form 4-octylphenyl acetate. Purify the ester before proceeding.
-
Rearrangement: To a solution of 4-octylphenyl acetate (1.0 equivalent) in nitrobenzene, add anhydrous AlCl₃ (1.2 equivalents) portion-wise at a low temperature (e.g., 0-10 °C for para-selectivity).[5][6]
-
Stir the reaction mixture at the chosen temperature for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography to separate the ortho and para isomers.
-
Conclusion
The choice of the synthetic route for this compound depends on several factors including the desired scale of production, availability of starting materials, and tolerance for hazardous reagents.
-
Friedel-Crafts acylation remains a robust and high-yielding method for large-scale synthesis, provided that the environmental and safety concerns associated with the use of strong Lewis acids can be managed.
-
Suzuki-Miyaura coupling offers a milder and more versatile alternative, particularly for laboratory-scale synthesis and for substrates with sensitive functional groups. The main drawback is the need to prepare the organoboron starting material.
-
Grignard reagent addition is a classic C-C bond-forming reaction that can be effective but requires stringent anhydrous conditions.
-
The Houben-Hoesch reaction and Fries rearrangement are more specialized methods. The Houben-Hoesch reaction is generally limited to highly activated aromatic rings, while the Fries rearrangement is a good option if the corresponding phenol is readily available and separation of isomers is feasible.
For researchers and drug development professionals, the Suzuki-Miyaura coupling often represents the most attractive option due to its mild conditions and broad functional group compatibility, aligning well with the requirements of modern synthetic chemistry. However, for industrial applications where cost and throughput are paramount, the classical Friedel-Crafts acylation, despite its drawbacks, may still be the preferred method.
References
A Comparative Guide to Lewis Acid Efficacy in 4'-Octylacetophenone Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is a critical aspect of the discovery pipeline. This guide provides an objective comparison of the efficacy of three common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts acylation synthesis of 4'-octylacetophenone. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in catalyst selection.
The synthesis of 4'-octylacetophenone, a valuable intermediate in various chemical industries, is commonly achieved through the Friedel-Crafts acylation of n-octylbenzene with an acylating agent such as acetyl chloride. The choice of Lewis acid catalyst is paramount as it directly influences reaction yield, conditions, and overall efficiency. While aluminum chloride is a traditional and potent catalyst, alternatives like ferric chloride and zinc chloride are often considered due to factors such as cost, moisture sensitivity, and waste disposal.
Performance Comparison of Lewis Acids
The efficacy of AlCl₃, FeCl₃, and ZnCl₂ in the synthesis of 4'-octylacetophenone is summarized in the table below. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact yields and should be optimized for specific laboratory settings.
| Lewis Acid Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86[1] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80[1] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95[1] |
Note: The yields reported are for analogous Friedel-Crafts acylation reactions and serve as a reference for expected performance. Direct comparative data for the synthesis of 4'-octylacetophenone under identical conditions is limited in publicly available literature. DES = Deep Eutectic Solvent; RT = Room Temperature.
Generally, the reactivity of these Lewis acids correlates with their strength, with AlCl₃ being the most potent, followed by FeCl₃, and then ZnCl₂.[2] Stronger Lewis acids like AlCl₃ can effectively catalyze the reaction even at lower temperatures, leading to high yields in a short time.[1] However, they are also highly sensitive to moisture and can generate significant amounts of corrosive waste.[2] Ferric chloride offers a balance of reactivity and is less sensitive to moisture than AlCl₃.[3] Zinc chloride is a milder Lewis acid and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve high yields.[1] For deactivated aromatic substrates, both FeCl₃ and ZnCl₂ have been reported to provide acceptable yields at elevated temperatures.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Friedel-Crafts acylation of an aromatic substrate using each of the discussed Lewis acids. These can be adapted for the synthesis of 4'-octylacetophenone from n-octylbenzene.
Synthesis of 4'-Octylacetophenone using Aluminum Chloride (AlCl₃)
This protocol is adapted from a general procedure for Friedel-Crafts acylation.[1]
Materials:
-
n-Octylbenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dry methylene chloride under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 equivalents) in methylene chloride to the stirred suspension.
-
After the addition is complete, add a solution of n-octylbenzene (1.0 equivalent) in methylene chloride dropwise, maintaining the temperature at 0°C.
-
After the addition of n-octylbenzene, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of 4'-Octylacetophenone using Ferric Chloride (FeCl₃)
This protocol is based on a general method for FeCl₃ catalyzed acylation.[1]
Materials:
-
n-Octylbenzene
-
Acetyl Chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Methylene Chloride (CH₂Cl₂)
-
Water
Procedure:
-
To a stirred solution of n-octylbenzene (1.0 equivalent) and acetyl chloride (1.2 equivalents) in methylene chloride, add anhydrous FeCl₃ (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
Synthesis of 4'-Octylacetophenone using Zinc Chloride (ZnCl₂)
This protocol is adapted from a procedure using a deep eutectic solvent with microwave irradiation.[1]
Materials:
-
n-Octylbenzene
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Choline Chloride
-
Ethyl Acetate
-
Water
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and anhydrous ZnCl₂ in a 1:3 molar ratio and heating until a homogeneous liquid is formed.
-
To the deep eutectic solvent, add n-octylbenzene (1.0 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the reaction mixture in a microwave reactor at 120°C for 5 minutes.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism and Workflow
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This is followed by the nucleophilic attack of the aromatic ring on the acylium ion and subsequent deprotonation to restore aromaticity.
Figure 1. General mechanism of Friedel-Crafts acylation.
The experimental workflow for comparing the efficacy of these Lewis acids would involve parallel synthesis followed by analysis and purification.
Figure 2. Experimental workflow for catalyst comparison.
References
A Comparative Guide to Acylation Methods: Friedel-Crafts and Beyond
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acyl group onto an aromatic ring is a cornerstone of organic synthesis, pivotal in the creation of intermediates for pharmaceuticals and other fine chemicals. While the Friedel-Crafts acylation has long been a workhorse in this field, its limitations have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of Friedel-Crafts acylation with other key acylation techniques, supported by experimental data, detailed protocols, and visual representations of reaction pathways to aid in the selection of the optimal synthetic strategy.
At a Glance: Friedel-Crafts Acylation vs. Alternatives
The choice of acylation method is dictated by the substrate's electronic properties, the desired regioselectivity, and considerations of process greenness. The following table summarizes the key characteristics of the discussed acylation reactions.
| Feature | Friedel-Crafts Acylation | Houben-Hoesch Reaction | Sugasawa Reaction | Vilsmeier-Haack Reaction | Fries Rearrangement | Greener Alternatives |
| Typical Substrate | Unactivated to moderately activated arenes | Polyhydroxy/polyalkoxy phenols | Anilines and their derivatives | Electron-rich arenes and heterocycles | Phenolic esters | Varied, often with a focus on activated arenes |
| Acylating Agent | Acyl halide or anhydride | Nitrile | Nitrile | Substituted formamide (e.g., DMF) | Intramolecular acyl group | Acyl halides, anhydrides, carboxylic acids |
| Catalyst/Reagent | Strong Lewis acid (e.g., AlCl₃) | Lewis acid (e.g., ZnCl₂) and HCl | Dual Lewis acids (e.g., BCl₃, AlCl₃) | POCl₃, SOCl₂ | Lewis or Brønsted acid | Solid acids, reusable catalysts, biocatalysts |
| Key Advantage | Broad applicability for many arenes | Effective for highly activated phenols, avoids O-acylation | Specific for ortho-acylation of anilines | Mild conditions for formylation of sensitive substrates | Utilizes readily available phenolic esters | Reduced waste, milder conditions, catalyst recyclability |
| Key Limitation | Fails on strongly deactivated or basic rings, catalyst waste | Limited to electron-rich phenols and heterocycles | Requires specific dual Lewis acid system | Primarily for formylation, weak electrophile | Yields can be low, mixture of ortho and para isomers | Catalyst development is ongoing |
Quantitative Performance Data
The efficiency of an acylation reaction is critically dependent on the specific substrate, reagents, and reaction conditions. The following tables provide a comparative overview of reported yields for different acylation methods on representative substrates.
Table 1: Formylation of Aromatic Compounds
| Substrate | Method | Acylating Agent/Reagent | Catalyst | Conditions | Yield (%) | Reference |
| Indole | Vilsmeier-Haack | DMF/POCl₃ | - | 0-5 °C, 1-2 h | 79-83 | [1] |
| Indole | Friedel-Crafts | Acetic Anhydride | PW-Hβ zeolite | 120 °C, 8 min (microwave) | >95 (conversion), 78 (selectivity) | [2] |
| Anisole | Vilsmeier-Haack | DMF/POCl₃ | - | Not specified | 95 | [3] |
| Toluene | Gattermann-Koch (F-C) | CO/HCl | AlCl₃/CuCl | High pressure | ~86 | [3] |
Table 2: Acylation of Phenolic and Aniline Derivatives
| Substrate | Method | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Resorcinol | Houben-Hoesch | Acetonitrile | ZnCl₂/HCl | Not specified | Good | [4] |
| Phenyl Acetate | Fries Rearrangement | - | AlCl₃ | Reflux | 33.7 (ortho-isomer) | [3] |
| Aniline Derivative | Sugasawa | Propionitrile | BCl₃/AlCl₃ | Toluene, reflux | up to 60 | [5] |
| N-methylaniline | Friedel-Crafts | Acetic Anhydride | Ga(OTf)₃ | Not specified | 97 | [6] |
Table 3: Greener Acylation Methodologies
| Substrate | Acylating Agent | Catalyst/Method | Conditions | Yield (%) | Green Metric | Reference |
| Anisole | Benzoyl Chloride | ZnO | Solvent-free, RT | 98 | Catalyst is reusable | [4] |
| Anisole | Acetic Anhydride | H-Beta Zeolite | 120 °C, 2 h | 96 | Reusable solid acid | [7] |
| Toluene | 4-Fluorobenzoic Acid | Methanesulfonic anhydride | - | Not specified | E-factor = 4 | [8] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these acylation methods.
Figure 1: Mechanism of Friedel-Crafts Acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. scribd.com [scribd.com]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Differentiating Positional Isomers: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate identification of positional isomers is a critical analytical challenge. These compounds share the same molecular formula and mass, often yielding nearly identical mass spectra under standard electron ionization (EI) conditions. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) approaches for differentiating positional isomers, supported by experimental data and protocols.
This guide will explore two case studies: the successful differentiation of cresol isomers following derivatization, and the more challenging separation of xylene isomers, highlighting the importance of chromatographic separation and specialized analytical techniques.
Case Study 1: Cresol Isomers (o-, m-, p-Cresol)
Underivatized cresol isomers (ortho-, meta-, and para-cresol) are notoriously difficult to separate and distinguish by GC-MS. The meta- and para-isomers often co-elute on standard non-polar capillary columns, and their EI mass spectra are virtually indistinguishable. A common and effective solution is chemical derivatization, specifically silylation, which converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether. This enhances volatility and improves chromatographic separation, while also inducing more distinct fragmentation patterns.
Experimental Protocol: Silylation and GC-MS of Cresol Isomers
1. Silylation (Derivatization):
-
Authentic samples of o-, m-, and p-cresol are reacted with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent such as dichloromethane.
-
The reaction mixture is typically heated at 40°C for 30 minutes to ensure complete derivatization.[1]
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Thermo Scientific Trace 2000 GC or equivalent.
-
Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 110°C at 3°C/min.
-
Ramp 2: Increase to 260°C at 25°C/min.
-
Final hold: 260°C for 5 minutes.[1]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Data Acquisition: Full scan mode.
-
Data Presentation: Cresol Isomer Differentiation
Following silylation, the three cresol isomers are baseline separated, eluting in the order of ortho, meta, and then para.[1] The mass spectra, while still sharing some common ions, exhibit key differences that allow for unambiguous identification.
| Isomer (TMS Derivative) | Retention Time (min) | Key Fragment Ions (m/z) and Relative Abundance (%) |
| o-Cresol-TMS | ~8.0 | 91 (100%) , 165 (60%), 180 (M+, 45%) |
| m-Cresol-TMS | ~8.7 | 165 (100%) , 180 (M+, 40%), 91 (15%) |
| p-Cresol-TMS | ~8.8 | 165 (100%) , 180 (M+, 50%), 91 (20%) |
Note: Retention times are approximate and can vary between instruments and specific experimental conditions.
The most significant difference is the base peak. For the ortho-isomer, the base peak is m/z 91, corresponding to the tropylium ion, which is a highly stable fragment.[1][2] In contrast, the meta- and para-isomers show a base peak at m/z 165, which arises from the loss of a methyl group from the molecular ion.[1][2] This clear difference in the most abundant fragment ion makes differentiation straightforward.
Visualizing the Workflow and Fragmentation
References
Safety Operating Guide
Proper Disposal of 1-(4-Octylphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(4-Octylphenyl)ethanone, a combustible liquid that is harmful if swallowed and poses a risk to aquatic life.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with waste management regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid and can cause serious eye irritation.[1] Ingestion is harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | To prevent eye contact and serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat or protective clothing | To protect against accidental splashes. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for handling both small liquid spills and bulk quantities of the chemical waste.
1. Managing Spills:
In the event of a small spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.
-
Step 1: Eliminate Ignition Sources: As a combustible liquid, all nearby flames, sparks, and hot surfaces must be removed or extinguished.[1][2]
-
Step 2: Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.
-
Step 3: Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[2]
-
Step 4: Collect and Contain: Carefully collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal.[2]
-
Step 5: Decontaminate the Area: Clean the affected surface with soap and water, ensuring all contaminated materials are collected for disposal.
2. Disposing of Unused or Waste this compound:
Never dispose of this compound down the drain, as it is harmful to aquatic life.[1] All chemical waste must be disposed of through an approved waste disposal plant.[2]
-
Step 1: Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and strong bases.[2]
-
Step 2: Use Appropriate Containers: Store the waste in a tightly closed, properly labeled container. The label should clearly identify the contents as "Waste this compound".
-
Step 3: Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Octylphenyl)ethanone
Essential Safety and Handling Guide for 1-(4-Octylphenyl)ethanone
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C16H24O | [1][2][3] |
| Molar Mass | 232.36 g/mol | [1][2] |
| CAS Number | 10541-56-7 | [1][2][3] |
| Appearance | Liquid | [4] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 152-153 °C @ 1mm Hg | [1][4] |
| Density | 0.919 g/cm³ | [1] |
| Flash Point | Combustible liquid | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[6][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and irritation.[6][8] |
| Skin and Body Protection | Laboratory coat. Additional chemical-resistant apron and sleeves may be necessary for larger quantities. | To prevent contamination of personal clothing and skin.[9][10] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for large spills. | To avoid inhalation of vapors and potential respiratory irritation.[6][9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following protocol is crucial for the safe handling of this compound.
-
Preparation and Precaution:
-
Handling the Chemical:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][4]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including any contaminated absorbent materials from spills, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Final Disposal:
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
